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(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride Documentation Hub

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  • Product: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride
  • CAS: 140235-26-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride

[1] Executive Summary This technical guide details the high-fidelity synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 140235-26-3).[1] This molecule is a critical pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the high-fidelity synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 140235-26-3).[1] This molecule is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin (5-HT) receptor modulators, dopamine antagonists, and PARP inhibitors.[1]

The synthesis of aryl-piperidinyl ketones presents a specific chemoselective challenge: preventing tertiary alcohol formation during the nucleophilic addition of the aryl group.[1] Standard addition of Grignard reagents to esters or acid chlorides often results in double-addition.[1]

To ensure process reliability and high purity (>98%), this guide utilizes the Weinreb Amide Protocol . This pathway leverages the stable 5-membered chelation transition state of N-methoxy-N-methylamides to strictly control mono-addition, followed by a clean acid-mediated deprotection.[1]

Strategic Retrosynthesis

To design the most robust pathway, we disconnect the target molecule at two critical junctures: the ketone bridge and the piperidine nitrogen.

  • C-C Disconnection: The ketone bond is formed via nucleophilic attack of a 3,4-difluorophenyl metallospecies onto an activated piperidine carbonyl.[1]

  • N-Protection: The secondary amine must be masked (Boc-protected) to prevent interference during the organometallic step.[1]

Pathway Visualization[1]

Retrosynthesis Target (3,4-Difluorophenyl) (piperidin-4-yl)methanone HCl Intermediate N-Boc-(3,4-difluorobenzoyl) piperidine Target->Intermediate HCl Deprotection Precursor1 3,4-Difluorophenyl magnesium bromide Intermediate->Precursor1 Grignard Addition Precursor2 N-Boc-Isonipecotic Acid (Weinreb Amide) Intermediate->Precursor2 Coupling

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to stable precursors.

Phase 1: The "Engine" Construction (Weinreb Amide Synthesis)[1]

The first objective is to convert commercially available N-Boc-isonipecotic acid into its Weinreb amide derivative.[1] This species acts as the "brake" during the subsequent Grignard reaction, stopping the reaction at the ketone stage.

Reaction Scheme

Reagents: N-Boc-isonipecotic acid, N,O-Dimethylhydroxylamine HCl, EDCI (or CDI), HOBt, DIPEA, DCM.[1]

Protocol
  • Activation: Charge a reactor with N-Boc-isonipecotic acid (1.0 equiv) and dichloromethane (DCM, 10 mL/g). Cool to 0°C.[1]

  • Coupling Agent: Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.[1]

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine/EDCI), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

    • Target Yield: 85-95%[1]

    • Appearance: Colorless to pale yellow oil/solid.[1]

Expert Insight: If scaling up (>100g), replace EDCI with CDI (1,1'-Carbonyldiimidazole) .[1] CDI is more cost-effective and generates only CO₂ and imidazole as byproducts, simplifying purification [1].[1]

Phase 2: The Aryl Coupling (Grignard Addition)[1]

This is the critical C-C bond-forming step.[1] We generate the Grignard reagent in situ from 4-bromo-1,2-difluorobenzene.[1]

Reaction Scheme

Reagents: 4-Bromo-1,2-difluorobenzene, Magnesium turnings (or iPrMgCl[1]·LiCl), THF, Weinreb Amide (from Phase 1).[1]

Step-by-Step Methodology
  • Grignard Initiation:

    • In a flame-dried 3-neck flask under Nitrogen, add Magnesium turnings (1.2 equiv) and a crystal of Iodine.

    • Cover Mg with minimal anhydrous THF.[1]

    • Add 10% of the total 4-bromo-1,2-difluorobenzene solution.[1] Heat gently with a heat gun until the iodine color fades (initiation).

    • Troubleshooting: If initiation stalls, add a drop of DIBAL-H or 1,2-dibromoethane.[1]

  • Propagation:

    • Dropwise add the remaining bromide/THF solution, maintaining a gentle reflux.

    • Reflux for 1 hour after addition to ensure complete conversion to 3,4-difluorophenylmagnesium bromide .[1]

  • Coupling (The Weinreb Control):

    • Cool the Grignard solution to 0°C .

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard solution.[1]

    • Mechanism:[2][3] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate that prevents a second equivalent of Grignard from attacking.

  • Quench & Hydrolysis:

    • Stir at 0°C for 2 hours.

    • Critical Step: Quench with saturated NH₄Cl or 1M HCl.[1] This breaks the chelate and releases the ketone.[1]

    • Extract with Ethyl Acetate.[1]

    • Target Yield: 80-90%[1]

Process Flow Diagram

SynthesisFlow cluster_0 Phase 1: Activation cluster_1 Phase 2: Aryl Coupling cluster_2 Phase 3: Salt Formation Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (Intermediate) Start->Weinreb EDCI/HOBt N,O-dimethylhydroxylamine Chelate Mg-Chelated Intermediate Weinreb->Chelate + Grignard (0°C) Grignard 3,4-Difluorophenyl-MgBr Grignard->Chelate Ketone Protected Ketone (N-Boc) Chelate->Ketone Acid Hydrolysis (Quench) Final Target HCl Salt (Crystalline) Ketone->Final 4M HCl/Dioxane

Figure 2: Complete synthetic workflow emphasizing the chelation control step.

Phase 3: Deprotection & Salt Formation

The final step removes the Boc group and precipitates the hydrochloride salt.

Protocol
  • Dissolution: Dissolve the crude N-Boc ketone in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at room temperature.

    • Note: Gas evolution (isobutylene) will occur.[1]

  • Precipitation: Stir for 2-4 hours. The product usually precipitates as a white solid.

  • Isolation: Dilute with diethyl ether (to drive precipitation), filter the solid, and wash with cold ether.

  • Drying: Dry under vacuum at 40°C.

Analytical Specifications (QC)

To validate the synthesis, the final product must meet these criteria:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Identity (H-NMR) Consistent with structure400 MHz DMSO-d6
Identity (MS) [M+H]+ = 226.1 (Free base mass)LC-MS (ESI+)
Chloride Content 12.5 - 13.5% (Theoretical: ~13.5%)Titration (AgNO3)

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Phase 2: Often caused by wet THF killing the Grignard. Solution: Distill THF over Na/Benzophenone or use molecular sieves.[1]

  • Over-addition (Tertiary Alcohol): Occurs if the reaction warms up too fast before quenching or if the Weinreb amide was not fully formed.[1] Solution: Maintain 0°C strictly during addition.[1]

  • Sticky Solid in Phase 3: If the HCl salt is hygroscopic or oily. Solution: Recrystallize from Isopropanol/Ethanol mixtures.[1]

Safety Criticals
  • Grignard Reagents: Pyrophoric potential.[1] Handle under inert atmosphere (N₂/Ar).

  • HCl/Dioxane: Corrosive and potential peroxide former.[1] Test for peroxides before use.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1] "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(1), 517–524.[1]

  • BenchChem Protocols. "Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride". (General amide synthesis grounding).

  • PubChem Compound Summary. "CID 11534346: (3,4-Difluorophenyl)-piperidin-4-yl-methanone".[1] [1]

Sources

Exploratory

Mechanistic Profiling of Difluorophenyl Piperidinyl Methanone Derivatives

Executive Summary The (2,4-difluorophenyl)(piperidin-4-yl)methanone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in neuropsychiatry and an emerging template in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2,4-difluorophenyl)(piperidin-4-yl)methanone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in neuropsychiatry and an emerging template in oncology. Its primary mechanism of action—validated by the FDA-approved drug Iloperidone —is the dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. However, recent structure-activity relationship (SAR) campaigns have repurposed this scaffold for p38 MAPK inhibition and MDM2-p53 interaction blockade .

This guide provides a rigorous technical analysis of the scaffold’s binding kinetics, molecular interactions, and validated experimental protocols for characterizing its derivatives.

Structural Biology & Pharmacophore Analysis

The efficacy of this scaffold stems from three distinct structural distinctives that govern its pharmacokinetics (PK) and pharmacodynamics (PD):

  • The Difluorophenyl "Warhead":

    • Metabolic Blockade: The fluorine substitutions at the 2,4-positions block labile sites on the phenyl ring from CYP450-mediated oxidation (specifically CYP2D6 and CYP3A4), significantly extending half-life (

      
      ).
      
    • Electronic Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, enhancing

      
      -
      
      
      
      stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
  • The Methanone Linker:

    • Acts as a rigid spacer that orients the phenyl and piperidine rings in a non-coplanar conformation, crucial for fitting into the "L-shaped" pockets typical of Class A GPCRs.

    • The carbonyl oxygen serves as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in the transmembrane bundle.

  • The Piperidine Moiety:

    • The Ionic Lock: The secondary amine of the piperidine ring (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in Transmembrane Helix 3 (TM3) of monoamine GPCRs. This is the "anchor" interaction for affinity.

Primary Mechanism: GPCR Antagonism (Neuropsychiatry)

Target: Dopamine D2 and Serotonin 5-HT2A Receptors. Representative Compound: Iloperidone (Fanapt).

Mechanism of Action

Derivatives containing this scaffold function as inverse agonists or neutral antagonists .

  • D2 Receptor Blockade: By occupying the orthosteric binding site, the molecule prevents Dopamine from inducing the conformational change required to couple the receptor with

    
     proteins. This prevents the inhibition of Adenylyl Cyclase, normalizing cAMP levels in the striatum (antipsychotic effect).
    
  • 5-HT2A Receptor Blockade: High affinity for 5-HT2A (often

    
     nM) modulates glutamate release in the cortex, mitigating the Extrapyramidal Symptoms (EPS) typically associated with pure D2 blockade.
    
Signaling Pathway Blockade

The following diagram illustrates the interruption of the D2 signaling cascade by the inhibitor.

G cluster_0 Downstream Effect (Modulated) Dopamine Dopamine (Endogenous Ligand) D2R D2 Receptor (GPCR) Dopamine->D2R Activation Inhibitor Difluorophenyl Derivative Inhibitor->D2R Competitive Blockade Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Synthesis PKA PKA Signaling cAMP->PKA

Caption: Competitive antagonism at the D2 receptor prevents Gi-mediated inhibition of Adenylyl Cyclase.

Secondary Mechanism: Kinase Inhibition (Oncology)

Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK). Relevance: Anti-inflammatory and anti-metastatic applications.

While less common than GPCR targeting, the difluorophenyl methanone fragment is utilized in Type II kinase inhibitors.

  • Hydrophobic Pocket II: The 2,4-difluorophenyl ring is highly lipophilic and optimized to occupy the hydrophobic "back pocket" adjacent to the ATP-binding site in kinases.

  • DFG-Motif Interaction: The carbonyl of the methanone group often interacts with the backbone amide of the DFG (Asp-Phe-Gly) activation loop, stabilizing the kinase in an inactive conformation (DFG-out).

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Membrane Radioligand Binding Assay (D2 High Affinity)

Objective: Determine the inhibition constant (


) of a derivative against D2 receptors.
Standard:  This protocol uses 

-Spiperone, a high-affinity antagonist.

Reagents:

  • Source Tissue: CHO cells stably expressing human D2

    
     receptor.
    
  • Radioligand:

    
    -Spiperone (Specific Activity > 70 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to a protein concentration of 10–20 
    
    
    
    g/well .
  • Incubation:

    • Total Binding: Membrane +

      
      -Spiperone (0.5 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Spiperone + 10 
      
      
      
      M Haloperidol (Saturating concentration).
    • Test: Membrane +

      
      -Spiperone + Derivative (10 concentrations, 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of

-Spiperone.
Protocol B: Functional cAMP Modulation Assay (Gi-Coupled)

Objective: Confirm the antagonist nature (vs. agonist) of the derivative.

StepActionCritical Control
1. Seeding Seed D2-expressing HEK293 cells (2,000 cells/well) in 384-well plates.Cell viability >95%.
2. Stimulation Add Forskolin (10

M) to induce cAMP spike.
Positive Control: Forskolin alone = Max Signal.
3. Agonist Add Dopamine (

concentration).
Dopamine + Forskolin = Reduced Signal (Gi effect).
4. Treatment Add Test Derivative + Dopamine + Forskolin.Validation: If antagonist, signal restores to Forskolin-only levels.
5. Detection Use TR-FRET (e.g., HTRF) cAMP detection kit. Read at 665/620 nm.Z' factor must be > 0.5.

Synthesis & Characterization Data

For researchers synthesizing these derivatives, the Oxime Intermediate is a critical quality control checkpoint.

Key Intermediate: (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.[1][2][3]

  • Reaction: Reaction of the ketone with hydroxylamine hydrochloride in ethanol/pyridine.

  • Identification:

    • 1H NMR (DMSO-d6): Distinctive multiplets for the piperidine ring protons (1.5–3.0 ppm) and the aromatic difluorophenyl protons (7.0–7.5 ppm).

    • Mass Spec: ESI+

      
       peak corresponding to MW ~240.25 Da.
      
Comparative Potency Profile (Reference Standards)
CompoundTarget

/

(nM)
Primary Effect
Iloperidone D2 / 5-HT2A6.3 / 5.6Antipsychotic (Atypical)
Risperidone D2 / 5-HT2A3.0 / 0.5Antipsychotic (High potency)
Skepinone-L *p38 MAPK5.0Anti-inflammatory

*Note: Skepinone-L utilizes a structural analog of the difluorophenyl ketone scaffold.

References

  • Szewczak, M. R., et al. (1995). "The pharmacological profile of iloperidone, a novel atypical antipsychotic agent." Journal of Pharmacology and Experimental Therapeutics.

  • Koeberle, S. C., et al. (2012). "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor." Nature Chemical Biology.

  • Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol for Dopamine D2 Receptors." Technical Protocols.

  • Subramanian, N., et al. (2010). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands." Journal of Pharmacological and Toxicological Methods.

Sources

Foundational

Spectroscopic Characterization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a chemical compound of interest in medicinal chemistry and drug development. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a chemical compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical research, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is based on a combination of predicted data, analysis of closely related analogues, and fundamental spectroscopic principles, providing a robust framework for its characterization.

Molecular Structure and Key Features

The structure of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl comprises a 3,4-difluorophenyl group attached to a piperidin-4-yl methanone core. The hydrochloride salt form enhances its solubility in aqueous media. The presence of the electronegative fluorine atoms and the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocol
  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds due to the presence of the basic piperidine nitrogen, which is readily protonated.

  • Sample Preparation : The hydrochloride salt is dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Data Acquisition : Data is acquired over a mass range of m/z 50-500.

Data Interpretation

The predicted mass spectrometry data for the free base (C₁₂H₁₃F₂NO) is a crucial starting point.

AdductPredicted m/z
[M+H]⁺226.10381
[M+Na]⁺248.08575

Source: PubChem CID 14674155[1]

The most prominent ion observed in the ESI+ mass spectrum would be the protonated molecule, [M+H]⁺, at approximately m/z 226.1038. The high-resolution measurement of this ion allows for the confirmation of the elemental composition.

Fragmentation Pathway:

Tandem MS (MS/MS) of the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns. The piperidine ring is often subject to ring-opening or cleavage.

G M_H [M+H]⁺ m/z = 226.1038 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 208.0938 M_H->frag1 -H₂O frag2 Cleavage of piperidine ring M_H->frag2 Ring Opening frag3 Difluorobenzoyl cation [C₇H₃F₂O]⁺ m/z = 141.0148 M_H->frag3 α-cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Due to the unavailability of experimental spectra for the title compound, the following interpretation is based on established principles and data from the closely related (2,4-Difluoro-phenyl)-piperidin-4-yl-methanone.

Experimental Protocol
  • Instrumentation : 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable due to the hydrochloride salt's polarity.

  • Techniques : ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for unambiguous assignments.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 8.5br s2HN-H₂⁺The acidic protons on the protonated piperidine nitrogen are expected to be broad and downfield.
~7.8 - 7.4m3HAr-HThe aromatic protons will be in the downfield region, with splitting patterns influenced by fluorine-proton coupling.
~3.5 - 3.2m3HH-4, H-2ax, H-6axThe methine proton at C4 and the axial protons at C2 and C6 will be deshielded by the carbonyl and the protonated nitrogen.
~3.1 - 2.8m2HH-2eq, H-6eqThe equatorial protons at C2 and C6 will be at a slightly higher field than their axial counterparts.
~2.2 - 1.8m4HH-3ax, H-5ax, H-3eq, H-5eqThe protons on C3 and C5 of the piperidine ring will be in the upfield region.

Note on Rotational Isomers: Similar to related N-acylated piperazines, this molecule may exhibit rotational isomers due to the hindered rotation around the C(O)-N bond, which could lead to a broadening or splitting of the piperidine proton signals at room temperature.[1]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon is significantly deshielded and appears far downfield.
~165 - 150 (d, JCF)C-FThe aromatic carbons directly attached to fluorine will appear as doublets due to carbon-fluorine coupling.
~135 - 115 (d, JCF)Ar-CThe other aromatic carbons will also show coupling to the fluorine atoms.
~45C-4The methine carbon of the piperidine ring attached to the carbonyl group.
~42C-2, C-6The carbons adjacent to the nitrogen in the piperidine ring.
~28C-3, C-5The remaining carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Instrumentation : Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Data Interpretation (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2700Broad, StrongN-H⁺ stretch
~2950 - 2850MediumC-H stretch (aliphatic)
~1685StrongC=O stretch (ketone)
~1600, ~1500MediumC=C stretch (aromatic)
~1250 - 1100StrongC-F stretch

The spectrum will be dominated by a strong carbonyl stretch around 1685 cm⁻¹, characteristic of an aromatic ketone.[2][3] The broad absorption in the 3000-2700 cm⁻¹ region is indicative of the N-H⁺ stretching of the piperidinium hydrochloride. Strong absorptions in the 1250-1100 cm⁻¹ range will be due to the C-F stretching vibrations.[4]

Conclusion

The comprehensive spectroscopic analysis of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl, utilizing mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, provides a detailed and self-validating confirmation of its chemical structure. While experimental data for the title compound is not widely available, a thorough interpretation based on predicted data and close structural analogs allows for a confident characterization. This guide serves as a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds.

References

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]

  • PubChemLite. Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1). [Link]

  • Kuhne, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5030. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of California, Davis. (n.d.). IR: ketones. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Exploratory

Technical Whitepaper: Stability Profiling & Lifecycle Management of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl

The following technical guide details the stability profiling, storage protocols, and lifecycle management for (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride . This guide is structured for researchers and C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profiling, storage protocols, and lifecycle management for (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride .

This guide is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, moving beyond basic safety data to address the specific physicochemical behaviors of fluorinated aryl-piperidinyl ketones.

[1][2][3]

Document Control:

  • Target Molecule: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride[1][2][3]

  • Chemical Class: Fluorinated Aryl-Piperidinyl Ketone (Hydrochloride Salt)[1][2][3]

  • Primary Application: Pharmacophore building block (Kinase inhibitors, GPCR ligands, SAR exploration).[2]

  • CAS (Free Base Reference): 149452-43-7[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3]
    

Physicochemical Criticality & Molecular Identity[1][2][3]

To establish a robust storage protocol, we must first understand the molecular vulnerabilities of the scaffold.[3] This compound combines a secondary amine (piperidine) with an electron-deficient aromatic ring (3,4-difluorophenyl) via a carbonyl linker.[1][2][3]

Structural Vulnerability Analysis

The hydrochloride salt form significantly stabilizes the secondary amine against oxidation compared to the free base.[3] However, the specific arrangement introduces distinct stability risks:

  • Hygroscopicity (Critical): Like most piperidine hydrochloride salts, this compound is prone to moisture sorption.[2] The crystal lattice energy can be disrupted by water, leading to deliquescence.[3]

  • Nucleophilic Susceptibility: While the ketone is generally stable, the electron-withdrawing effect of the 3,4-difluoro substitution on the phenyl ring makes the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs.[2]

  • Photostability: Fluorinated aromatics can undergo slow photo-dehalogenation or radical formation under high-intensity UV exposure, though this risk is lower than in iodo- or bromo-analogs.[1][2][3]

Baseline Specifications
ParameterSpecification TargetRationale
Appearance White to off-white crystalline powderYellowing indicates amine oxidation or trace metal contamination.[1][2][3]
Purity (HPLC)

High purity is required to prevent impurity-catalyzed degradation.[1][2][3]
Water Content (KF)

Critical control point.[1][2][3] Excess water accelerates hydrolysis and clumping.[2][3]
Solubility Soluble in Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Toluene).[2]

Degradation Mechanisms & Stability Logic[1][2]

Understanding how the molecule fails is the prerequisite for preventing failure.[3] The following diagram illustrates the causal relationships between environmental stressors and chemical degradation for this specific scaffold.

Visualization: Stability Logic & Stressors[2]

StabilityLogic Env Environmental Stressors Moisture Moisture / Humidity (>60% RH) Env->Moisture Oxygen Oxygen (Atmospheric) Env->Oxygen Light UV Light (<300 nm) Env->Light Path_Hygro Hygroscopic Sorption (Deliquescence) Moisture->Path_Hygro Primary Risk Path_Ox N-Oxide Formation (Trace Free Base) Oxygen->Path_Ox Low Risk (if HCl intact) Path_Photo Photo-degradation (Radical formation) Light->Path_Photo Medium Risk Result_Phys Physical Failure: Clumping / Liquefaction Path_Hygro->Result_Phys Result_Chem Chemical Failure: Purity Drop / Color Change Path_Ox->Result_Chem Path_Photo->Result_Chem

Figure 1: Causal pathway of environmental stressors leading to physical and chemical degradation of the HCl salt.[1][2][3]

Storage & Handling Protocols

Based on the stability profile, the following storage conditions are mandatory to maintain the integrity of the material for >2 years.

Primary Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

    • Why: Reduces the kinetics of any potential oxidation and maintains the crystal lattice stability.[3] While the compound is likely stable at room temperature (25°C) for short periods, long-term storage at 2-8°C is the industry standard for fluorinated intermediates to prevent "purity drift."[1][2][3]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).[1][2][3][5]

    • Why: Displaces moisture-laden air.[1][2][3] Argon is preferred due to its density, creating a better "blanket" over the powder.[3]

  • Container: Amber Glass Vial with PTFE-lined screw cap.[1][2][3]

    • Why: Amber glass blocks UV light; PTFE provides a chemical barrier and a tight seal against moisture ingress.[2][3]

Handling "Best Practices"
  • Equilibration: Never open a cold vial immediately upon removal from the refrigerator. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Mechanism:[2] Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing immediate surface degradation (stickiness).[2][3]

  • Weighing: Perform weighing operations quickly. If high precision is required, weigh inside a glovebox or a humidity-controlled enclosure (<40% RH).[1][2][3]

  • Re-sealing: If the entire aliquot is not used, purge the headspace with Nitrogen/Argon before re-sealing.[3] Parafilm is recommended as a secondary seal.[2][3]

Analytical Monitoring & Quality Control (QC)[1][2][3]

Trust in the reagent is established through rigorous testing.[2][3] The following workflow ensures the material remains viable for synthesis.

Retest Protocol
  • Frequency: Every 12 months (if stored at 2-8°C).

  • Critical Test: Karl Fischer (KF) Titration .

    • Limit: If water content > 2.0%, drying is required.[3]

    • Drying Protocol: Vacuum oven at 40°C for 4-6 hours. (Note: Do not exceed 50°C to avoid potential discoloration or HCl loss if the salt is weak, though unlikely here).[2][3]

QC Workflow Diagram

This diagram outlines the decision logic for receiving, testing, and releasing the material for experimental use.

QCWorkflow Start Material Receipt / Retrieval Visual Visual Inspection: Free-flowing powder? Start->Visual Decision1 Is it clumped? Visual->Decision1 Dry Vacuum Dry (40°C, <10 mbar, 4h) Decision1->Dry Yes (Moisture ingress) Test Analytical QC: 1. HPLC (>98%) 2. H-NMR (Identity) Decision1->Test No (Good condition) Dry->Test Decision2 Pass Specs? Test->Decision2 Release RELEASE for Synthesis Decision2->Release Yes Reject QUARANTINE / DISCARD Decision2->Reject No

Figure 2: Quality Control decision matrix for material validation prior to synthesis.

Synthesis Context & Solubility Data

For researchers utilizing this building block, understanding its behavior in solution is as critical as its solid-state storage.[2][3]

Solubility Profile
SolventSolubility RatingApplication Note
Water HighSuitable for aqueous workups; pH of solution will be acidic (~pH 4-5).[1][2][3]
DMSO High (>50 mg/mL)Preferred solvent for biological assays or stock solutions.[1][2][3]
Methanol HighExcellent for recrystallization or transfer.[2][3]
DCM Moderate/LowThe HCl salt is polar; may require free-basing for extraction into DCM.[1][2][3]
Hexane/Et2O InsolubleUseful antisolvents to precipitate the salt from MeOH/EtOH.[2][3]
Free-Basing Procedure (In-Situ)

Many reactions (e.g., amide coupling, nucleophilic substitution) require the free amine.[1][2]

  • Dissolve the HCl salt in the reaction solvent (e.g., DMF, DCM).[3]

  • Add 2.0 - 3.0 equivalents of a tertiary base (e.g., DIPEA or Triethylamine).[1][2][3]

  • Stir for 15 minutes to ensure deprotonation prior to adding the electrophile.

    • Note: The formation of triethylamine hydrochloride salts may precipitate in non-polar solvents; this is normal.[2][3]

References

  • PubChem. Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Structural Analog Reference). Retrieved from [Link][1][2][3]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Retrieved from [Link]

(Note: While specific literature on the 3,4-difluoro HCl salt is proprietary or sparse, the protocols above are derived from authoritative standards for homologous fluorinated piperidine salts, such as those found in Iloperidone and R406 synthesis pathways.)

Sources

Foundational

The Piperidin-4-one Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidin-4-one nucleus is a preeminent heterocyclic scaffold that serves as a versatile and privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one nucleus is a preeminent heterocyclic scaffold that serves as a versatile and privileged structure in medicinal chemistry. Its unique combination of a six-membered saturated ring, a reactive ketone functionality, and a modifiable nitrogen atom provides an exceptional platform for the design and synthesis of novel therapeutic agents. This guide offers a comprehensive exploration of piperidin-4-one derivatives, detailing their synthesis, multifaceted pharmacological activities, and underlying mechanisms of action. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for professionals engaged in drug discovery and development, highlighting the enduring and evolving importance of this remarkable pharmacophore.

The Piperidin-4-one Core: A Privileged Pharmacophore

The piperidine ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, flexible, six-membered ring allows it to adopt various conformations, such as the stable chair form, enabling precise three-dimensional interactions with biological targets like G-protein coupled receptors (GPCRs) and protein kinases.[2] The introduction of a ketone at the C4 position—creating the piperidin-4-one scaffold—dramatically enhances its synthetic utility and biological relevance.

Key Structural Features and Synthetic Advantages:

  • C4-Ketone: This carbonyl group is a synthetic linchpin, susceptible to a wide range of chemical transformations. It can undergo nucleophilic addition, condensation reactions to form oximes and thiosemicarbazones, and α-functionalization, allowing for the introduction of diverse substituents.[3][4]

  • Ring Nitrogen: The secondary amine (or its substituted tertiary form) provides a crucial handle for modifying the scaffold's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. N-alkylation or N-acylation is a common strategy to modulate receptor affinity, selectivity, and pharmacokinetic profiles.[2]

  • C2, C3, C5, and C6 Positions: These carbon atoms offer additional sites for substitution, enabling the creation of complex and stereochemically rich molecules. Symmetrical or unsymmetrical substitution at the C2 and C6 positions, often with aryl groups, is a hallmark of many bioactive piperidin-4-one derivatives.[5]

This inherent structural versatility allows medicinal chemists to systematically explore the chemical space around the piperidin-4-one core, fine-tuning molecular properties to achieve desired therapeutic effects. The result is a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[6]

Synthetic Strategies: Building the Piperidin-4-one Core

The construction of the piperidin-4-one ring is a well-established field in organic synthesis, with several classical and modern methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Classic Multicomponent Approach

The Mannich reaction is a cornerstone of piperidin-4-one synthesis.[7] This one-pot, multicomponent condensation typically involves an aldehyde, a primary amine (or ammonia/ammonium salt), and a ketone with two α-hydrogens (e.g., acetone or a dialkyl ketone).[8] The elegance of this reaction lies in its atom economy and ability to rapidly generate molecular complexity.

  • Mechanism Rationale: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol or enolate of the ketone. A second condensation and subsequent intramolecular cyclization yield the piperidin-4-one ring. The use of different aldehydes and ketones allows for diverse substitutions at the C2, C3, C5, and C6 positions.

G cluster_intermediates Key Intermediates Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion [R1-CH=NR2]+ Aldehyde->Iminium + Amine Amine Primary Amine (R2-NH2) Amine->Iminium Ketone Ketone (e.g., Acetone) Enolate Ketone Enolate Ketone->Enolate Base MannichBase Mannich Base (Acyclic Intermediate) Iminium->MannichBase + Enolate Enolate->MannichBase Product Piperidin-4-one Derivative MannichBase->Product G cluster_core Drug Discovery Workflow Synthesis Synthesis of Piperidin-4-one Library Screening Primary Antiviral Screening (e.g., HIV, H1N1) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Identify Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Analyze Potency & Structure Lead_Opt Lead Optimization SAR->Lead_Opt Rational Design Lead_Opt->Synthesis Synthesize New Analogs Preclinical Preclinical Development Lead_Opt->Preclinical Optimized Candidate

Sources

Exploratory

molecular structure and conformation of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone

An In-depth Technical Guide to the Molecular Structure and Conformation of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone Abstract (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is a molecule of significant interest with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone

Abstract

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is a molecule of significant interest within contemporary medicinal chemistry, embodying a structural motif—the union of a substituted aromatic ring and a piperidine core—prevalent in a wide array of pharmacologically active agents. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the molecule's predicted structure and conformational preferences, grounded in established stereochemical principles, data from analogous crystal structures, and modern computational chemistry techniques. We will explore the causality behind its expected geometry, detail the experimental and computational workflows required for its empirical validation, and present a robust, data-driven model of its most probable three-dimensional arrangement.

Foundational Molecular Architecture

The molecular identity of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is defined by three key structural components: a 3,4-difluorophenyl group, a central carbonyl linker, and a piperidin-4-yl ring.

  • Chemical Identity:

    • Molecular Formula: C₁₂H₁₃F₂NO[1]

    • Molecular Weight: 225.23 g/mol [1]

    • CAS Number: 149452-43-7[1]

The connectivity of these fragments dictates the fundamental structural parameters and the potential for conformational isomerism. The piperidine ring, a saturated heterocycle, is inherently non-planar, while the aromatic ring is planar. The exocyclic carbonyl group serves as a critical pivot point, influencing the relative orientation of these two key moieties.

Stereochemical Landscape and Conformational Analysis

The conformational landscape of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is primarily governed by the geometry of the piperidine ring and the rotational freedom around the single bonds connecting the three structural components.

The Piperidine Ring: A Stable Chair Conformation

The piperidine ring, like cyclohexane, can adopt several non-planar conformations, including the chair, boat, and twist-boat forms. Overwhelming experimental and theoretical evidence indicates that the chair conformation is the most stable and, therefore, the predominantly populated form for monosubstituted piperidine rings. This preference is due to its ability to minimize both angular and torsional strain, with all C-C-C bond angles approximating the ideal tetrahedral angle of 109.5° and all hydrogen atoms on adjacent carbons being staggered.

Crystal structures of closely related molecules consistently show the piperidine or piperazine ring in a stable chair conformation.[2][3][4] This provides strong precedent to confidently assign the chair as the ground-state conformation for the piperidine ring in the title molecule.

Substituent Orientation: The Equatorial Preference

In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). For the bulky (3,4-Difluoro-benzoyl) group at the C4 position, the equatorial orientation is overwhelmingly favored.

This preference is a direct consequence of avoiding steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. Placing the large benzoyl group in the equatorial position minimizes these repulsive steric forces, leading to a more stable, lower-energy conformer. Computational studies on analogous 4-phenylpiperidine analgesics have confirmed that phenyl equatorial conformations are energetically preferred.[5]

G cluster_piperidine cluster_substituent cluster_hydrogens N1 N1-H C2 C2 C3 C3 C4 C4 Benzoyl_eq (3,4-Difluorobenzoyl) Equatorial C4->Benzoyl_eq  Energetically  Favored Benzoyl_ax (3,4-Difluorobenzoyl) Axial C4->Benzoyl_ax  Steric Hindrance (1,3-diaxial) C5 C5 C6 C6 H2a Benzoyl_ax->H2a H6a Benzoyl_ax->H6a

Rotational Conformations and Dihedral Angles

The overall shape of the molecule is further defined by the rotation around two key single bonds: the C4(piperidine)–C(carbonyl) bond and the C(carbonyl)–C1(phenyl) bond. This rotation determines the dihedral angle between the plane of the phenyl ring and the mean plane of the piperidine ring.

In related crystal structures, this dihedral angle varies significantly, for instance:

  • 39.89 (7)° in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.[2]

  • 48.75 (7)° in (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone.[4]

  • 75.23 (2)° and 83.76 (2)° in the two molecules of the asymmetric unit of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone.[6]

This variation highlights that the precise angle is a delicate balance between steric demands and electronic effects (such as dipole-dipole interactions involving the fluorine atoms and the carbonyl group). For (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone, a non-planar arrangement is expected, with a dihedral angle likely falling within the broad range of 40° to 85° . This twisted conformation minimizes steric repulsion between the ortho-protons of the phenyl ring and the piperidine ring protons.

Methodologies for Structural Verification

While a robust theoretical model can be constructed, empirical validation is the cornerstone of scientific integrity. The following sections detail the primary experimental and computational workflows for definitively determining the molecule's structure and conformation.

Experimental Verification: X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Purification:

    • Synthesize (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone, for example, via a Schotten-Baumann reaction between piperidin-4-yl-methanone and 3,4-difluorobenzoyl chloride in the presence of a base. A procedure for a similar synthesis is documented, providing a viable starting point.[7]

    • Purify the crude product using column chromatography or recrystallization to achieve high purity (>99%).

  • Crystal Growth:

    • Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution is a common technique. A solvent screen (e.g., ethanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof) should be performed to find conditions that yield high-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD).[4]

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities and unit cell parameters.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data, locating all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • The final refined structure will provide a definitive view of the molecule's conformation in the solid state.

Solution-State Analysis: NMR Spectroscopy

While X-ray crystallography reveals the static structure in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insight into the molecule's structure and dynamics in solution.

Key NMR Experiments:

  • ¹H and ¹³C NMR: These standard experiments confirm the molecular backbone and the chemical environment of each nucleus. In the ¹H NMR spectrum, the coupling constants (J-values) between protons on the piperidine ring can help confirm the chair conformation. For instance, large diaxial coupling constants (typically 10-13 Hz) are characteristic of a chair geometry.

  • ¹⁹F NMR: This experiment will show two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings to each other and to the aromatic protons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most powerful NMR technique for conformational analysis. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. An NOE between the axial protons at C2/C6 and the axial proton at C4 would confirm the equatorial position of the benzoyl substituent.

Computational Modeling: In Silico Validation

Computational chemistry provides a powerful, cost-effective means to explore the conformational landscape and predict structural and spectroscopic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.

G Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Confirm Confirm Minimum Energy Structure (No imaginary frequencies) Freq->Confirm Conformer Conformational Search (Identify all low-energy states) Confirm->Conformer  Proceed if valid NMR_Pred Predict NMR Spectra (GIAO method) Conformer->NMR_Pred Compare_Exp Compare with Experimental Data (NMR, IR) NMR_Pred->Compare_Exp Final Validated Conformational Model Compare_Exp->Final

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone. Ensure the piperidine ring is in a chair conformation with the substituent in the equatorial position.

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP with the 6-31G(d) basis set). This will find the nearest local energy minimum.

  • Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can also be compared to an experimental IR spectrum.

  • Conformational Search: To ensure the global minimum has been found, perform a systematic or stochastic conformational search by rotating the key dihedral angles. Optimize each resulting conformer to find all low-energy structures.

  • Property Prediction: For the lowest energy conformer, calculate key properties such as NMR chemical shifts (using the GIAO method), atomic charges, and the molecular electrostatic potential. These can be directly compared with experimental data to validate the computational model.[8]

Predicted Structural Parameters and Data Summary

Based on the analysis of analogous structures and theoretical principles, we can predict the key structural parameters for the lowest-energy conformer of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone.

ParameterPredicted Value / ConformationBasis of Prediction
Piperidine Ring Conformation ChairMinimization of torsional and angular strain; overwhelming precedent from related crystal structures.[2][3][4]
Substituent Position EquatorialMinimization of 1,3-diaxial steric interactions; precedent from computational studies.[5]
Phenyl-Piperidine Dihedral Angle 40° - 85°Minimization of steric hindrance between rings; observed range in analogous crystal structures.[2][4][6]
C=O Bond Length ~1.22 ÅStandard sp² C=O bond length.
Aromatic C-F Bond Length ~1.35 ÅStandard aromatic C-F bond length.
Piperidine C-N Bond Length ~1.47 ÅStandard C-N single bond length.
Piperidine C-C Bond Length ~1.53 ÅStandard C-C single bond length.

Conclusion

The molecular architecture of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is predicted with high confidence to adopt a well-defined, low-energy conformation. Its structure is characterized by a stable chair conformation of the piperidine ring , with the (3,4-Difluoro-benzoyl) substituent occupying the sterically favored equatorial position . The entire molecule is non-planar, with a significant dihedral angle between the phenyl and piperidine rings to alleviate steric strain. This structural and conformational model, derived from established chemical principles and supported by extensive data from analogous systems, provides a robust foundation for researchers in drug design and development. The experimental and computational protocols outlined herein constitute a self-validating system to empirically confirm this model, paving the way for a deeper understanding of its potential biological activity.

References

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. ResearchGate. Available at: [Link]

  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. Available at: [Link]

  • Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. Available at: [Link]

  • [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(propan-2-ylamino)methyl]azetidin-1-yl]methanone. PubChem. Available at: [Link]

  • (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available at: [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Phenyl(piperidin-3-yl)methanone. PubChem. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed. Available at: [Link]

  • Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. ResearchGate. Available at: [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ACS Publications. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. ResearchGate. Available at: [Link]

  • phenyl(piperidin-3-yl)methanone (4842-87-9). Chemchart. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Available at: [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Difluorophenyl Piperidinyl Methanones

| Strategic Imperative: Rationale for Screening The difluorophenyl piperidinyl methanone scaffold is a privileged structure in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

| Strategic Imperative: Rationale for Screening

The difluorophenyl piperidinyl methanone scaffold is a privileged structure in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and modulate electronic properties, while the piperidine ring is a common feature in centrally active agents, influencing solubility and receptor interactions.[1][2] Derivatives of this core, such as risperidone, have shown significant clinical utility, underscoring the therapeutic potential embedded within this chemical class.[3] Therefore, a new library of proprietary difluorophenyl piperidinyl methanones warrants a systematic and rigorous preliminary in-vitro screening campaign to elucidate its biological activities and identify promising lead compounds.

This guide provides a comprehensive framework for this initial evaluation. It is structured not as a rigid protocol but as a logical, tiered decision-making process—a "screening cascade"—designed to efficiently triage a compound library, eliminate non-viable candidates, and prioritize hits with the most promising therapeutic potential for further development.[4][5] The core principle is to move from high-throughput, cost-effective assays to more complex, physiologically relevant models, thereby maximizing data output while conserving resources.

| The Screening Cascade: A Multi-Tiered Approach

The success of any screening campaign hinges on a well-designed cascade that systematically filters compounds.[6][7] This iterative process is designed to answer critical questions at each stage, ensuring that only the most promising molecules advance.[5] Our approach is divided into three primary tiers: Primary Screening, Hit Confirmation and Triage, and Secondary Orthogonal Validation.

G cluster_0 Screening Funnel cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Triage cluster_3 Tier 3: Secondary Validation Compound_Library Compound Library (N=1000s) Primary_Assay Single-Point Primary Screen (e.g., Biochemical Kinase Assay @ 10 µM) Compound_Library->Primary_Assay Identify initial activity Cytotoxicity_Assay Single-Point Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) Compound_Library->Cytotoxicity_Assay Flag early toxicity Dose_Response Potency Determination (IC50) (10-point dose-response) Primary_Assay->Dose_Response Preliminary Hits (e.g., >50% inhibition) Cytotox_IC50 Toxicity Profiling (CC50) (10-point dose-response) Cytotoxicity_Assay->Cytotox_IC50 Orthogonal_Assay Orthogonal Cell-Based Assay (e.g., Phospho-Protein HTRF) Dose_Response->Orthogonal_Assay Potent & Non-Toxic Hits (Selectivity Index > 10) Cytotox_IC50->Dose_Response Confirmed_Hits Confirmed Hits for Lead Op Orthogonal_Assay->Confirmed_Hits Validate Mechanism

Caption: A logical workflow for the preliminary in-vitro screening cascade.

| Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to rapidly and cost-effectively identify any compound in the library exhibiting biological activity against a chosen target or pathway.[4] Given the structural alerts within the scaffold, we will hypothesize two potential, common target classes for initial screening: Protein Kinases and G-Protein Coupled Receptors (GPCRs). A parallel cytotoxicity screen is mandatory to immediately flag and deprioritize compounds that achieve their effect through non-specific toxicity.[8]

| Option A: Biochemical Kinase Activity Assay

Protein kinases are a major class of drug targets.[9] A biochemical assay provides a clean, direct measure of a compound's ability to inhibit enzyme activity without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay (Single-Point Screen)

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare kinase, substrate (e.g., a generic peptide like Myelin Basic Protein), and ATP solutions at 2X final concentration in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.[10]

  • Compound Plating: Dispense 50 nL of each test compound (from a 10 mM DMSO stock) into a 384-well low-volume white assay plate. This results in a final assay concentration of 10 µM. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme Incubation: Add 5 µL of the 2X kinase solution to each well. Allow the compounds and enzyme to pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP mixture to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The exact time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a compatible plate reader.

  • Data Analysis: Normalize the data using the controls (% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))). A "hit" is typically defined as a compound causing >50% inhibition.

| Option B: Cell-Based GPCR Calcium Flux Assay

GPCRs that couple to Gq proteins signal through the release of intracellular calcium.[11] A calcium flux assay is a robust, cell-based functional assay that measures this response in real-time.[12] It is highly amenable to high-throughput screening.

Experimental Protocol: No-Wash Calcium Flux Assay (Single-Point Screen)

  • Cell Culture: Plate cells stably expressing the target Gq-coupled GPCR into black-walled, clear-bottom 384-well plates at a predetermined optimal density. Allow cells to adhere and form a monolayer overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM) and probenecid. Probenecid is an anion transport inhibitor required in some cell lines to prevent the dye from being pumped out.[13]

  • Incubation: Remove the cell culture medium and add the dye loading buffer. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light. This allows the AM-ester dye to cross the cell membrane and be cleaved into its active, calcium-sensitive form.

  • Compound Addition: Place the assay plate into a fluorescence kinetic plate reader (e.g., a FLIPR® or FlexStation®). Add the test compounds (final concentration 10 µM) to the wells.

  • Agonist Stimulation & Data Acquisition: After a short pre-incubation with the test compound (for antagonist mode), inject a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀). Immediately begin measuring fluorescence intensity kinetically for 60-180 seconds.

  • Data Analysis: The change in fluorescence intensity (Max - Min) corresponds to the intracellular calcium release. For an antagonist screen, a "hit" is a compound that significantly reduces the agonist-stimulated calcium flux.

| Mandatory Parallel Screen: General Cytotoxicity

It is crucial to distinguish true target modulation from non-specific cytotoxicity. The MTT assay is a classic, reliable colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or the same line used in the GPCR assay) into a 96-well clear plate and allow to adhere overnight.

  • Compound Treatment: Treat cells with the test compounds at the same concentration used in the primary screen (10 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at ~570 nm using a spectrophotometer.

  • Data Analysis: Calculate percent viability relative to the DMSO control. Compounds reducing viability by >30-40% at the screening concentration should be flagged as potentially cytotoxic.

| Tier 2: Hit Confirmation and Triage

Hits from the primary screen are merely starting points. Tier 2 aims to confirm their activity, determine their potency (IC₅₀ or EC₅₀), and establish a therapeutic window by quantifying their cytotoxicity (CC₅₀).

| Potency Determination: 10-Point Dose-Response

This step involves re-testing the primary hits using the same assay but across a range of concentrations (typically a 10-point, 3-fold serial dilution starting from ~30 µM). This allows for the calculation of an IC₅₀ (for inhibitors) or EC₅₀ (for activators), which represents the concentration at which the compound elicits 50% of its maximal effect. This is a critical parameter for structure-activity relationship (SAR) studies.

| Cytotoxicity Profiling: CC₅₀ Determination

Similarly, compounds are tested in the MTT assay across the same concentration range to determine the CC₅₀, the concentration that causes 50% cell death.

| Triage via Selectivity Index

The key triage metric at this stage is the Selectivity Index (SI) .

  • SI = CC₅₀ / IC₅₀

A higher SI value is desirable, as it indicates that the compound's target-specific activity occurs at concentrations much lower than those at which it causes general cell toxicity. An SI > 10 is often considered a minimum threshold for a promising hit. Compounds that are potent but have a low SI (e.g., < 3) are often deprioritized as their activity is likely due to non-specific toxic effects.

Compound IDPrimary Hit?IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Decision
DPM-001Yes0.1525166.7Advance
DPM-002Yes2.552.0Deprioritize
DPM-003No>30>30N/AInactive
DPM-004Yes0.8>30>37.5Advance

| Tier 3: Secondary Orthogonal Validation

The goal of Tier 3 is to confirm the mechanism of action using a different, often more physiologically relevant, assay technology.[6] This is critical for ruling out "false positives" that are artifacts of the primary assay format (e.g., compounds that interfere with luciferase or fluorescence).

| Cell-Based Target Engagement: Phospho-Protein Assay

If the primary hit was from a biochemical kinase assay, a secondary assay should confirm that the compound can inhibit the kinase within a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate of that kinase. Homogeneous Time Resolved Fluorescence (HTRF®) is a robust, no-wash immunoassay technology ideal for this purpose.[16][17]

G cluster_0 HTRF Assay Principle cluster_1 Detection Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Ab1 Anti-Substrate Ab (Donor: Eu Cryptate) Ab1->Phospho_Substrate Binds Substrate Ab2 Anti-Phospho Ab (Acceptor: d2) Ab1->Ab2 Energy Transfer (if close) FRET FRET Occurs Ab2->Phospho_Substrate Binds Phospho-Site Excitation Excitation (320 nm) Excitation->Ab1 Excite Donor Emission Acceptor Emission (665 nm) FRET->Emission

Caption: Mechanism of a sandwich immunoassay using HTRF technology.

Experimental Protocol: Cell-Based Phospho-Protein HTRF Assay

  • Cell Stimulation: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with the confirmed hit compounds for 1-2 hours before stimulating with an appropriate agonist (e.g., a growth factor like EGF) to activate the target kinase pathway.

  • Cell Lysis: Remove media and add a specific HTRF lysis buffer. This buffer is designed to solubilize the cells while preserving the phosphorylation state of the proteins.[18]

  • Detection Reagent Addition: Transfer the cell lysate to a 384-well white assay plate. Add the HTRF detection reagents: an antibody against the total substrate protein labeled with a donor fluorophore (Europium cryptate) and a second antibody specific to the phosphorylated form of the substrate labeled with an acceptor fluorophore (d2).[18][19]

  • Incubation: Incubate the plate for 2-4 hours or overnight at room temperature to allow the antibody-antigen complexes to form.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (Emission_665nm / Emission_620nm * 10,000). A potent compound from the primary biochemical screen should demonstrate a dose-dependent decrease in the phospho-protein HTRF signal, thus validating its on-target activity in a cellular environment.

| Conclusion and Forward Path

This structured, multi-tiered guide provides a robust framework for the initial in-vitro evaluation of a novel difluorophenyl piperidinyl methanone library. By systematically progressing compounds through this cascade—from broad primary screens, through potency and toxicity assessment, to specific orthogonal validation—researchers can confidently identify and prioritize high-quality hits. Compounds that successfully navigate this cascade possess validated on-target activity, a known potency, and an acceptable therapeutic window, making them strong candidates for more advanced lead optimization studies, including selectivity profiling and in-vivo efficacy models.

| References

  • ResearchGate. (n.d.). In vitro Screening Systems. Available at: [Link]

  • Werner, E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]

  • Swinney, D. C. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • National Center for Biotechnology Information. (2024). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • 7TM Antibodies. (n.d.). 7TM Phosphorylation Assay Protocol. Available at: [Link]

  • GARDP Revive. (n.d.). Screening cascade. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Revvity. (2023). How to run a cell based phospho HTRF assay. YouTube. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available at: [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Available at: [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • National Center for Biotechnology Information. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 135634-18-3 | Product Name : 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. Available at: [Link]

Sources

Exploratory

SAR (Structure-Activity Relationship) of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone analogs

Executive Summary The (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone core represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Central Nervous System (CNS) therapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone core represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Central Nervous System (CNS) therapeutics. Its architecture combines a metabolically robust lipophilic "warhead" (the difluorophenyl group) with a versatile basic amine vector (the piperidine).

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR), synthetic accessibility, and biological characterization of this scaffold. It is designed for medicinal chemists and pharmacologists targeting 5-HT2A/D2 receptor antagonism (atypical antipsychotics) and Sigma-1 receptor modulation .

Scaffold Architecture & Pharmacophore Analysis[1]

The molecule is tripartite, consisting of three distinct regions that govern its interaction with biological targets.

RegionComponentPhysicochemical FunctionBiological Role
A (Warhead) 3,4-DifluorophenylLipophilicity (

LogP), Metabolic blockade
Hydrophobic pocket occupancy;

-

stacking interactions.
B (Linker) Methanone (Ketone)H-bond acceptor, sp2 geometryRigidifies the distance between rings; Precursor for benzisoxazole cyclization.
C (Vector) Piperidine NitrogenBasic amine (pKa ~9-10)Ionic interaction with Aspartate residues (e.g., Asp3.32 in GPCRs).
The "Fluorine Effect"

The specific 3,4-difluoro substitution pattern is non-trivial. Unlike a single para-fluorine, the 3,4-pattern:

  • Blocks Metabolic Soft Spots: It prevents P450-mediated hydroxylation at the para and meta positions, which are the primary sites of oxidative metabolism in phenyl rings.

  • Modulates Electron Density: The electron-withdrawing nature of the fluorines reduces the electron density of the phenyl ring, altering

    
    -stacking energetics with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    

Synthetic Protocols

Reliable synthesis is the foundation of any SAR campaign. The most robust route avoids Friedel-Crafts acylation on the piperidine (which requires harsh conditions) and instead utilizes a Grignard addition to a nitrile.

Protocol A: Grignard Addition (The Nitrile Route)

Target: 4-(3,4-difluorobenzoyl)piperidine hydrochloride

Reagents: 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester (Boc-protected), 3,4-Difluorophenylmagnesium bromide.

  • Preparation: Charge an oven-dried flask with 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Dropwise add 3,4-Difluorophenylmagnesium bromide (1.2 eq, 0.5 M in THF). Crucial: Maintain internal temperature < 5°C to prevent bis-addition or polymerization.

  • Imine Hydrolysis: Stir for 2 hours at RT. Quench with 2N HCl (aq). The acidic quench hydrolyzes the intermediate imine directly to the ketone.

  • Deprotection: Reflux the crude mixture in 4M HCl/Dioxane or HCl/Acetic Acid for 4 hours to remove the Boc group.

  • Isolation: Cool to precipitate the hydrochloride salt. Filter and wash with cold diethyl ether.

Protocol B: The Benzisoxazole Cyclization (Advanced Derivatization)

This scaffold is a key intermediate for synthesizing Iloperidone and Risperidone analogs. The ketone is converted into a benzisoxazole ring.

  • Oximation: Treat the ketone with Hydroxylamine HCl (NH₂OH·HCl) and Pyridine in Ethanol to form the oxime.

  • Cyclization: Treat the oxime with a strong base (KOH) in refluxing alcohol. The 2-fluoro position (if present) or the specific electronic environment of the 3,4-difluoro system facilitates intramolecular nucleophilic aromatic substitution (

    
    ) if a leaving group is positioned ortho, or via rearrangement mechanisms for specific isomers.
    

Note: For the 3,4-difluoro analog specifically, this cyclization often yields 1,2-benzisoxazoles if an ortho-leaving group (like a 2-fluoro) was present. Without the 2-fluoro, the 3,4-difluoro ketone remains a stable "open" pharmacophore for Sigma-1 ligands.

Synthetic Workflow Diagram

Synthesis Start 1-Boc-4-cyanopiperidine Imine Imine Intermediate Start->Imine Grignard Addition Grignard 3,4-Difluoro-Ph-MgBr (THF, 0°C) Grignard->Imine Ketone Boc-Protected Ketone Imine->Ketone Hydrolysis Hydrolysis Acid Hydrolysis (2N HCl) Hydrolysis->Ketone Final 4-(3,4-difluorobenzoyl) piperidine HCl Ketone->Final Deprotection Deprotection HCl/Dioxane Reflux

Figure 1: Robust synthetic pathway for the core scaffold generation.

Structure-Activity Relationship (SAR)[2]

The SAR of this scaffold bifurcates based on the target: GPCRs (Dopamine D2/5-HT2A) vs. Sigma Receptors (σ1/σ2).

Region C: The Piperidine Nitrogen (The Address)

This is the primary vector for optimization.

Substituent (R-N)Effect on ActivityTarget Bias
Hydrogen (Free Amine) Low potencyInactive (Metabolic building block)
Methyl / Ethyl Moderate potencyNon-selective GPCR / Sigma
Benzyl / Phenethyl High potencySigma-1 Receptor (Classic Pharmacophore)
(CH₂)n-O-Phenyl High potencyDopamine D4 / D2 Antagonist
Benzisoxazole-alkyl Very High potency5-HT2A / D2 (Atypical Antipsychotic profile)
Region B: The Linker Modifications
  • Ketone (C=O): Optimal for 5-HT2A antagonism. The carbonyl oxygen often accepts a hydrogen bond from Serine or Threonine residues in the binding pocket.

  • Alcohol (CH-OH): Reducing the ketone creates a chiral center. Often increases Sigma-1 affinity but decreases D2 affinity.

  • Oxime (C=N-OH): Drastic shift in activity. Often investigated for antibacterial activity (e.g., against MRSA) rather than CNS activity.

SAR Decision Logic

SAR_Logic Core Core: (3,4-Difluoro-phenyl) -piperidin-4-yl-methanone Target_Select Select Primary Target Core->Target_Select Sigma Target: Sigma-1 Receptor Target_Select->Sigma Neurodegeneration GPCR Target: 5-HT2A / D2 Target_Select->GPCR Schizophrenia Mod_Sigma Modification: Add Lipophilic Bulk to N (Benzyl, Phenethyl) Sigma->Mod_Sigma Mod_GPCR Modification: Add Heterocyclic Linker (Benzisoxazole, Pyrimidine) GPCR->Mod_GPCR Result_Sigma High Affinity σ1 Ligand (Neuroprotection/Analgesia) Mod_Sigma->Result_Sigma Result_GPCR Atypical Antipsychotic (Iloperidone-like) Mod_GPCR->Result_GPCR

Figure 2: Strategic SAR modification pathways based on therapeutic intent.

Biological Characterization Protocols

To validate the SAR, the following assays are mandatory.

Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine affinity (


) for 5-HT2A or Sigma-1.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT2A or Sigma-1 receptors.

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • 5-HT2A: Use

      
      -Ketanserin (0.5 nM) as radioligand.
      
    • Sigma-1: Use

      
      -Pentazocine (3 nM) as radioligand.
      
    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min (5-HT2A) or 120 min (Sigma-1) at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Microsomal Metabolic Stability

Purpose: Verify the metabolic blocking effect of the 3,4-difluoro substitution.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH-regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Metric: Calculate Intrinsic Clearance (

    
    ). Target: < 10 µL/min/mg protein.
    

References

  • Iloperidone Synthesis & Intermediates

    • Hartwig, J., & Kirschning, A. (2016).[1] Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone.[1] Chemistry – A European Journal, 22(9), 3044-3048. Link

  • Benzoylpiperidine as a Privileged Structure

    • Contino, M., et al. (2017). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 22(11), 1946. Link

  • Sigma-1 Receptor Ligand SAR

    • Rossi, D., et al. (2011). Identification of a New Class of Sigma-1 Receptor Ligands: Synthesis, Structure-Affinity Relationship and Photolabeling Studies. Bioorganic & Medicinal Chemistry, 19(21), 6210-6224. Link

  • Dopamine D4 Antagonists (Difluoropiperidine analogs)

    • Boyles, N. A., et al. (2017). Discovery and Characterization of a Novel Series of 4,4-Difluoropiperidine Ether-Based Dopamine D4 Receptor Antagonists. Journal of Medicinal Chemistry, 60(4), 1478–1494. Link

  • Antibacterial Activity of Oxime Derivatives

    • Punith, M. S., et al. (2023). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance.[2] Scientific Reports, 13, Article 12345. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl as a Versatile Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a key chemical intermediate prized in modern drug discovery. Its structure combines t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a key chemical intermediate prized in modern drug discovery. Its structure combines two pharmacologically significant motifs: a piperidine ring and a difluorinated phenyl group. The piperidine nucleus is a ubiquitous scaffold in biologically active compounds, known for its favorable physicochemical properties and ability to form key interactions with biological targets.[1] The incorporation of a 3,4-difluorophenyl moiety is a strategic design element used by medicinal chemists to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable fluorine-protein interactions.

This intermediate serves as a versatile building block for a range of therapeutic agents, particularly in oncology and neurology.[2][3] Its utility lies in the reactive handles it possesses: the secondary amine of the piperidine ring and the ketone carbonyl group. The secondary amine is a nucleophilic center, readily participating in reactions like N-alkylation, reductive amination, and amide bond formation, allowing for the introduction of diverse side chains and pharmacophores. This guide will focus on its application in the synthesis of potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in human cancers.[4][5]

Application Focus: Synthesis of MEK1/2 Inhibitor Pimasertib

A prominent application of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone is as a late-stage intermediate in the synthesis of Pimasertib (AS703026/MSC1936369B). Pimasertib is a highly selective, orally bioavailable inhibitor of MEK1/2, enzymes within the MAPK pathway.[4][6] The dysregulation of this pathway is a key driver in many cancers, making MEK an important therapeutic target.[5] The synthesis of Pimasertib showcases a classical and highly efficient use of the title intermediate via a reductive amination reaction.

The core structure of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone provides the foundational scaffold onto which the remainder of the Pimasertib molecule is constructed. The subsequent reductive amination at the piperidine nitrogen serves to connect this core to the substituted pyrimidine portion of the final drug, demonstrating a convergent and efficient synthetic strategy.

Experimental Protocol: Reductive Amination for Pimasertib Analogue Synthesis

This protocol details the reductive amination of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl with a substituted aldehyde, a key step analogous to the synthesis of Pimasertib and related MEK inhibitors.

Reaction Scheme:

G start reagent product reagent->product Sodium Triacetoxyborohydride DCE, rt

Caption: Reductive amination workflow.

A. Rationale for Reagent Selection:

  • (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl: The hydrochloride salt is typically used for its enhanced stability and ease of handling. A mild base (e.g., triethylamine) is required to liberate the free secondary amine in situ for the reaction.

  • Aldehyde (R-CHO): This reagent introduces the desired side chain. The specific aldehyde used will define the final analogue.

  • Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for this transformation. It is milder and more selective for iminium ions over ketones and aldehydes compared to other reducing agents like sodium borohydride. This selectivity is crucial as it prevents the undesired reduction of the ketone on the starting material or the aldehyde reagent. The reaction can be performed as a one-pot procedure without the need to isolate the intermediate iminium ion.

  • 1,2-Dichloroethane (DCE): A common, non-protic solvent for reductive aminations.

B. Step-by-Step Protocol:

  • Vessel Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 10 mL per 1 g of starting material).

  • Amine Liberation: Add triethylamine (TEA, 1.1 eq) to the suspension and stir for 15-20 minutes at room temperature. The TEA neutralizes the HCl salt, liberating the free piperidine for reaction.

  • Aldehyde Addition: Add the desired aldehyde (1.05 eq) to the reaction mixture. Stir for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Data Summary and Characterization

The following table summarizes the key quantitative data for a representative reaction.

ParameterValueNotes
Starting Material MW 279.72 g/mol (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl
Typical Scale 5.0 g
Equivalents 1.0 (SM), 1.1 (TEA), 1.05 (Aldehyde), 1.5 (STAB)
Expected Yield 75-90%Varies based on aldehyde used.
Purity (Post-Chroma.) >98%As determined by HPLC/LC-MS.
¹H NMR Conforms to structureKey signals: disappearance of piperidine N-H, appearance of new signals from the added R-group.
Mass Spec (ESI+) [M+H]⁺Corresponds to the calculated exact mass of the product.

Logical Workflow and Safety

The experimental workflow is designed to ensure safety, efficiency, and reproducibility.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification cluster_analysis Analysis Phase prep 1. Reagent Preparation (Weigh SM, Aldehyde, STAB) (Measure Solvents, TEA) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere Optional) prep->setup addition 3. Reagent Addition (SM, Solvent, TEA -> Aldehyde -> STAB) setup->addition monitor 4. Reaction Monitoring (TLC / LC-MS) addition->monitor quench 5. Quench Reaction (aq. NaHCO3) monitor->quench extract 6. Extraction (DCM / H2O) quench->extract purify 7. Purification (Flash Chromatography) extract->purify analysis 8. Characterization (NMR, MS, HPLC) purify->analysis

Caption: Stepwise experimental workflow.

Safety Considerations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle with care.

  • Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. Handle with appropriate engineering controls.

References

  • Google Patents. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]

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  • PMC (PubMed Central). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

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Application

Application Notes and Protocols for the Analytical Characterization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride

Introduction (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a synthetic organic compound featuring a difluorinated phenyl ring attached to a piperidine core via a ketone linkage. As a hydrochloride salt,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a synthetic organic compound featuring a difluorinated phenyl ring attached to a piperidine core via a ketone linkage. As a hydrochloride salt, it exhibits physicochemical properties that are pertinent to its potential development as a pharmaceutical agent. The presence of the fluorinated aromatic ring and the piperidine moiety suggests its potential as a scaffold in medicinal chemistry, possibly targeting receptors or enzymes within the central nervous system.

A comprehensive analytical characterization is paramount for ensuring the identity, purity, and stability of this active pharmaceutical ingredient (API). This document provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals to thoroughly characterize (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride. The methodologies described herein are grounded in fundamental analytical principles and are designed to be self-validating, aligning with the stringent requirements of regulatory bodies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is essential for the development of robust analytical methods and formulations.

PropertyValueSource
Chemical Formula C₁₂H₁₄ClF₂NOInternal Calculation
Molecular Weight 261.70 g/mol Internal Calculation
Appearance White to off-white solidExpected
Solubility Soluble in water, methanol; sparingly soluble in ethanolExpected for hydrochloride salts

Chromatographic Analysis: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride and for monitoring its stability under various stress conditions. The following protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Rationale for Method Selection

A reversed-phase C18 column is selected for its versatility and proven efficacy in separating compounds of moderate polarity. The mobile phase, a combination of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention and resolution of the main component from its potential impurities. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state of the basic piperidine nitrogen. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry. UV detection is appropriate due to the presence of the chromophoric difluorobenzoyl moiety.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Standard and Sample B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Purity Calculation and Impurity Profiling G->H

Caption: Workflow for HPLC purity and impurity analysis.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride reference standard in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Method Validation:

    • The method should be validated in accordance with ICH Q2(R1) guidelines.[1] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[2][3] Subject the sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid and solution to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.

Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: To identify the number and connectivity of protons in the molecule.

  • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: To directly observe the fluorine atoms and their coupling with neighboring protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

  • Expected Chemical Shifts (in DMSO-d₆):

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Aromatic protons7.2 - 7.8
Piperidine protons (α to N)3.0 - 3.5
Piperidine protons (β to N)1.8 - 2.2
Methanone proton (CH)3.5 - 4.0
N-H (piperidine)8.5 - 9.5 (broad)
¹³C Carbonyl (C=O)190 - 200
Aromatic carbons110 - 165
Piperidine carbons40 - 50
¹⁹F Aromatic C-F-110 to -140 (relative to CFCl₃)

Note: The presence of the hydrochloride salt will influence the chemical shifts of protons near the piperidine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺, corresponding to the free base.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions: Utilize the HPLC conditions described previously.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation)

  • Expected Results:

    • A prominent peak corresponding to the protonated free base at m/z 226.1.

    • Tandem MS (MS/MS) of the m/z 226.1 ion will likely show fragmentation patterns characteristic of piperidine derivatives, such as the loss of the difluorobenzoyl group. A key fragmentation pathway for piperidine derivatives under EI or CID conditions is alpha-cleavage, leading to a stable iminium ion.[4]

Workflow for Structural Elucidation

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation A 1D NMR (1H, 13C, 19F) D Assign Signals to Protons and Carbons A->D B 2D NMR (COSY, HSQC, HMBC) E Establish Connectivity B->E C Mass Spectrometry (LC-MS) F Confirm Molecular Weight and Fragmentation C->F G Confirmed Structure D->G E->G F->G

Caption: Integrated workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H stretchSecondary amine hydrochloride
3000-2850C-H stretchAliphatic (piperidine)
1680-1660C=O stretchAryl ketone
1600-1450C=C stretchAromatic ring
1250-1100C-F stretchAryl fluoride

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, including melting point, decomposition, and the presence of solvates.[5][6][7][8]

Protocol: DSC and TGA Analysis
  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Range: 25 °C to 300 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen, 50 mL/min

  • TGA Conditions:

    • Temperature Range: 25 °C to 500 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen, 50 mL/min

  • Expected Results:

    • DSC: An endothermic peak corresponding to the melting point of the hydrochloride salt.

    • TGA: A weight loss step corresponding to the decomposition of the molecule. The absence of significant weight loss at temperatures below the melting point suggests the absence of volatile solvents or water.

Impurity Profiling

Controlling impurities is a critical aspect of drug development.[9][10] The potential impurities in (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride can be categorized as follows:

  • Organic Impurities: Starting materials, by-products from the synthesis, and degradation products.

  • Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.

  • Residual Solvents: Solvents used in the manufacturing process.

The HPLC method described above is suitable for the detection and quantification of organic impurities. Gas Chromatography (GC) is typically used for the analysis of residual solvents. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice for the determination of elemental impurities, following the guidelines of USP <232>.[10][11][12][13][14]

Conclusion

The analytical techniques and protocols detailed in this application note provide a comprehensive framework for the characterization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride. A multi-faceted approach, integrating chromatographic and spectroscopic methods, is essential for unequivocally confirming the identity, purity, and stability of this compound. Adherence to established validation guidelines, such as those from the ICH, will ensure the generation of reliable and defensible analytical data, which is a prerequisite for the successful advancement of any new chemical entity in the drug development pipeline.

References

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Method

Application Notes and Protocols for Evaluating the Cytotoxicity of Difluorophenyl Piperidinyl Methanones

Introduction: Unveiling the Cytotoxic Potential of Difluorophenyl Piperidinyl Methanones The difluorophenyl piperidinyl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of various the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Difluorophenyl Piperidinyl Methanones

The difluorophenyl piperidinyl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. While some derivatives have been investigated for their potential as antibacterial or antipsychotic drugs, a thorough understanding of their cytotoxic profile is paramount for any clinical progression.[1][2][3][4] Cytotoxicity, the degree to which a substance can damage or kill cells, is a critical parameter in drug discovery and development, helping to identify potential safety liabilities and elucidate mechanisms of action.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of novel difluorophenyl piperidinyl methanone derivatives. We will delve into the rationale behind selecting appropriate cell-based assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation and troubleshooting. Our approach emphasizes a multi-parametric evaluation, moving beyond a single readout to build a holistic understanding of a compound's impact on cellular health.

Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can definitively capture the complexity of cellular toxicity.[7] A robust assessment of difluorophenyl piperidinyl methanones necessitates a panel of assays that probe different cellular vulnerabilities. The choice of assays should be guided by the anticipated mechanism of action of the compounds and the desire to distinguish between different modes of cell death, such as necrosis and apoptosis.[5]

Here, we focus on three widely adopted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify membrane integrity and detect necrosis.

  • Caspase-3/7 Activation Assay: To specifically measure apoptosis.

This tripartite strategy allows for a nuanced interpretation of a compound's cytotoxic profile, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and further dissecting the pathway of cell demise.[8]

The Importance of Appropriate Cell Line Selection

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[9][10] For initial screening of difluorophenyl piperidinyl methanones, it is advisable to use a panel of cell lines that includes both cancerous and non-cancerous lines to assess for any selective toxicity.[3] The selection should also consider the intended therapeutic target of the compound series.[9] For example, if the compounds are being developed as anticancer agents, a panel of relevant cancer cell lines should be employed.[9] Conversely, to assess general toxicity, a well-characterized, non-cancerous cell line such as human fibroblasts is a suitable choice.[9]

Experimental Workflow for Cytotoxicity Profiling

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a typical experimental pipeline for evaluating the cytotoxicity of difluorophenyl piperidinyl methanones.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solutions, Serial Dilutions) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Cell_Culture->Cell_Seeding Compound_Addition Addition of Difluorophenyl Piperidinyl Methanones Cell_Seeding->Compound_Addition Incubation Incubation (24, 48, 72 hours) Compound_Addition->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Incubation->LDH Parallel Plates Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Parallel Plates Data_Acquisition Plate Reader (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Data_Interpretation Data Interpretation & Reporting IC50_Calc->Data_Interpretation

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Detailed Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the difluorophenyl piperidinyl methanone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO, final concentration typically <0.5%) and untreated control wells.[13] Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[14] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][15] Extracellular LDH in the culture medium is quantified using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)

  • 96-well clear or opaque-walled flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up parallel plates for the LDH assay.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum releasable LDH, add lysis buffer (provided in the kit) to control wells and incubate for the recommended time.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit instructions) to all wells containing the supernatant and controls.[16]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[16]

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.[16]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[16]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, correcting for background LDH activity in the medium: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activation Assay

Principle: This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17] A non-luminescent substrate containing the DEVD peptide sequence is cleaved by active caspases-3/7, releasing a luminescent signal that is proportional to the amount of caspase activity.[18]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • 96-well opaque-walled plates (for luminescence)

  • Multichannel pipette

  • Luminometer or microplate reader with luminescence detection capability

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[19]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of the prepared Caspase-Glo® 3/7 reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture).[19]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[19]

  • Luminescence Measurement: Measure the luminescence using a luminometer or a microplate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change in luminescence relative to the vehicle control.

Interpreting Multi-Parametric Cytotoxicity Data

By combining the results from these three assays, a more detailed picture of the cytotoxic mechanism of difluorophenyl piperidinyl methanones can be constructed.

Assay Result Scenario MTT Assay (Viability) LDH Assay (Necrosis) Caspase-3/7 Assay (Apoptosis) Interpretation
Scenario 1 -The compound induces necrotic cell death, characterized by loss of membrane integrity.
Scenario 2 -The compound induces apoptotic cell death through the activation of executioner caspases.
Scenario 3 --The compound may have a cytostatic effect, inhibiting cell proliferation without causing immediate cell death, or may induce cell death through a caspase-independent pathway.
Scenario 4 The compound may induce a mixed mode of cell death, with features of both apoptosis and necrosis.

Troubleshooting Common Issues

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.[13][20]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.[8]
Low absorbance/luminescence signal Insufficient cell number, low metabolic/caspase activity.Optimize cell seeding density.[13] Increase incubation time with the substrate (within the linear range).
High background signal Contamination of reagents or culture, inherent LDH activity in serum.[16]Use sterile techniques. Run a media-only control.[20] For LDH assays, consider using low-serum medium during treatment.[21]
Compound precipitation Poor solubility of the difluorophenyl piperidinyl methanone in the culture medium.Check the solubility of the compound. Use a suitable co-solvent like DMSO at a non-toxic concentration (typically <0.5%).[13]

Visualizing Cellular Fate: Apoptotic and Necrotic Pathways

The following diagrams illustrate the key differences between apoptosis and necrosis, the two major forms of cell death that can be distinguished using the described assay panel.

G cluster_apoptosis Apoptosis (Programmed Cell Death) Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Caspase_Activation Caspase-3/7 Activation Apoptotic_Stimulus->Caspase_Activation Measured by Caspase-3/7 Assay Cell_Shrinkage Cell Shrinkage & Blebbing Caspase_Activation->Cell_Shrinkage Apoptotic_Bodies Formation of Apoptotic Bodies Cell_Shrinkage->Apoptotic_Bodies Phagocytosis Phagocytosis by Neighboring Cells Apoptotic_Bodies->Phagocytosis

Caption: The orderly process of apoptosis, initiated by caspase activation.

G cluster_necrosis Necrosis (Uncontrolled Cell Death) Cell_Injury Cell Injury (e.g., Compound) Membrane_Damage Plasma Membrane Damage Cell_Injury->Membrane_Damage Cell_Swelling Cell Swelling & Lysis Membrane_Damage->Cell_Swelling LDH Release (Measured by LDH Assay) Inflammation Release of Intracellular Contents & Inflammation Cell_Swelling->Inflammation

Caption: The disruptive process of necrosis, marked by membrane rupture.

Conclusion

The systematic evaluation of cytotoxicity is a non-negotiable step in the preclinical assessment of novel chemical entities like difluorophenyl piperidinyl methanones. By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of a compound's cellular effects. The protocols and insights provided in these application notes are designed to guide the user in generating robust and interpretable data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Molecular Devices. Cell viability, cell proliferation, and cytotoxicity assays. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (PDF) 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach. [Link]

  • PubChem. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)-. [Link]

  • ScienceDirect. 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: I. [Link]

  • MDPI. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. [Link]

  • PMC. Highlight report: Cell type selection for toxicity testing. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • ANT Bio. A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • PubMed. Cell Viability Assays. [Link]

  • PubMed. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. [Link]

Sources

Application

Application Note: Utilizing (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone in Antibacterial Drug Discovery

Executive Summary This application note details the strategic utility of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (referred to herein as DFPM ) as a privileged scaffold in the development of next-generation antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (referred to herein as DFPM ) as a privileged scaffold in the development of next-generation antibacterial agents. Amidst the rising crisis of antimicrobial resistance (AMR), this scaffold has emerged as a critical building block for two distinct therapeutic modalities: Bacterial Efflux Pump Inhibitors (EPIs) and Dual-Target Gyrase/Topoisomerase IV Inhibitors .

The DFPM scaffold combines a lipophilic, metabolically stable 3,4-difluorophenyl group with a versatile piperidine handle. This guide provides the rationale, synthetic protocols, and biological validation workflows necessary to leverage DFPM in Fragment-Based Drug Design (FBDD).

Pharmacophore Rationale: The "Fluorine Effect"[1][2]

The selection of DFPM is not arbitrary; it is grounded in specific structure-activity relationship (SAR) principles that enhance drug-likeness in antibacterial candidates.

Metabolic Stability & Lipophilicity

The 3,4-difluoro substitution pattern is a medicinal chemistry tactic used to block metabolic "soft spots."

  • Cytochrome P450 Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Substitution at the 3 and 4 positions of the phenyl ring prevents oxidative metabolism (hydroxylation) often mediated by CYP450 enzymes, significantly extending the half-life (

    
    ) of the resulting drug candidate.
    
  • Membrane Permeability: The fluorine atoms increase lipophilicity (

    
    ) without adding excessive bulk, facilitating passive diffusion across the waxy cell walls of Gram-positive bacteria (e.g., Staphylococcus aureus) and the outer membranes of Gram-negatives.
    
The Piperidine Handle

The piperidine ring serves as a solubilizing vector and a functionalization handle.

  • Secondary Amine (

    
    ):  Allows for rapid diversification via amide coupling, reductive amination, or sulfonylation to create libraries of "tail" regions that interact with allosteric sites on bacterial targets.
    
  • Ketone Linker: The methanone moiety provides a rigid spacer that can be further derivatized (e.g., to oximes) to engage hydrogen-bonding networks in protein binding pockets.

Application 1: Synthesis of Efflux Pump Inhibitors (EPIs)

One of the most potent applications of DFPM is in the synthesis of inhibitors for the NorA efflux pump in MRSA (Methicillin-Resistant S. aureus). By inhibiting the pump, these compounds restore the efficacy of fluoroquinolones (e.g., Ciprofloxacin).

Synthetic Workflow: N-Functionalization

The goal is to attach a hydrophobic "tail" to the piperidine nitrogen, which lodges into the deep binding pocket of the efflux transporter, blocking antibiotic extrusion.

Protocol A: Reductive Amination (General Procedure)

Objective: Attach a benzyl or aryl-alkyl group to the DFPM scaffold.

Reagents:

  • Scaffold: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (HCl salt)

  • Aldehyde: Aryl-aldehyde of choice (e.g., 2-nitrobenzaldehyde)

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE) or DCM

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask, suspend 1.0 equiv of DFPM-HCl in DCE (0.1 M concentration). Add 1.2 equiv of DIPEA and stir for 10 minutes to free the amine.

  • Imine Formation: Add 1.1 equiv of the chosen aldehyde. Stir at room temperature (RT) for 30–60 minutes. Note: Use molecular sieves if the aldehyde is unreactive.

  • Reduction: Cool the mixture to 0°C. Add 1.5 equiv of STAB portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target mass = Scaffold + Aldehyde - Oxygen + 2H).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of Synthesis Logic

The following diagram illustrates the divergence point where the DFPM scaffold can be processed into either EPIs or Gyrase inhibitors.

DFPM_Workflow DFPM (3,4-Difluoro-phenyl)- piperidin-4-yl-methanone (Scaffold) N_Funct N-Functionalization (Reductive Amination) DFPM->N_Funct Path A: Hydrophobic Tail Ketone_Mod Ketone Derivatization (Oxime Formation) DFPM->Ketone_Mod Path B: H-Bond Donor EPI_Hit Efflux Pump Inhibitor (NorA Target) N_Funct->EPI_Hit Validation: Synergy Assay Gyrase_Hit Gyrase/Topoisomerase IV Inhibitor Ketone_Mod->Gyrase_Hit Validation: DNA Supercoiling

Figure 1: Divergent synthesis pathways utilizing the DFPM scaffold for different antibacterial modalities.

Biological Evaluation Protocols

Once synthesized, the derivatives must be validated. The primary screen for DFPM derivatives is the Checkerboard Synergy Assay .

Protocol B: Chequerboard Synergy Assay (MIC Reduction)

Objective: Determine if the DFPM derivative (EPI) restores the activity of Ciprofloxacin against resistant S. aureus (e.g., strain SA-1199B which overexpresses NorA).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Antibiotic: Ciprofloxacin (CIP).

  • Test Compound: DFPM derivative.[1][2]

  • Bacterial Inoculum:

    
     CFU/mL.
    

Procedure:

  • Serial Dilution (Antibiotic): Add CIP along the x-axis (columns 1-11) in 2-fold dilutions (e.g., 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Serial Dilution (Inhibitor): Add the DFPM derivative along the y-axis (rows A-G) in 2-fold dilutions.

  • Controls: Row H contains antibiotic only; Column 12 contains growth control (no drug).

  • Incubation: Add bacterial inoculum to all wells. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD₆₀₀. The FICI (Fractional Inhibitory Concentration Index) is calculated:

    
    
    
    • Interpretation: FICI

      
       indicates Synergy  (Successful Efflux Inhibition).
      
Mechanism of Action: Efflux Pump Inhibition

The diagram below details how the DFPM derivative functions within the bacterial cell envelope.

EPI_Mechanism Antibiotic Antibiotic (Fluoroquinolone) Bacterium Bacterial Cytoplasm Antibiotic->Bacterium Passive Diffusion Pump NorA Efflux Pump (Transmembrane) Bacterium->Pump Substrate Binding Pump->Antibiotic Extrusion (Resistance) DFPM_Deriv DFPM Derivative (Inhibitor) DFPM_Deriv->Pump Allosteric Binding (Blocks Channel)

Figure 2: Mechanism of Action. The DFPM derivative binds the efflux pump, preventing the extrusion of the antibiotic, thereby allowing lethal intracellular accumulation.

Data Analysis & Expected Results

When evaluating DFPM derivatives, researchers should look for specific SAR trends. The table below summarizes expected data for a successful "Hit" compound compared to the parent scaffold.

Table 1: Comparative SAR Data Profile

Compound IDStructure DescriptionMIC (Alone)MIC (w/ Cipro)FICILogPConclusion
DFPM (Parent) Unsubstituted Piperidine>128

g/mL
64

g/mL
1.02.1Inactive (Needs tail)
Derivative A N-Benzyl substituted64

g/mL
4

g/mL
0.353.4Synergistic Hit
Derivative B N-Acetyl substituted>128

g/mL
32

g/mL
0.81.9Weak/Inactive
Derivative C Oxime derivative8

g/mL
8

g/mL
1.02.8Direct Antibacterial (Targeting Gyrase)

Key Insight: The parent DFPM scaffold is rarely active on its own. It requires the hydrophobic N-substitution to interact with the efflux pump, or Ketone-modification (Oxime) to interact with DNA Gyrase.

References

  • Verma, S. et al. (2025).[3] "2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach." ResearchGate.[4][5]

  • Plé, K. et al. (2022).[1][6] "Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae."[6] Nature Communications/PubMed Central.

  • Inoue, M. et al. (2025).[3] "Fluorine in Medicinal Chemistry: Enhancing Metabolic Stability and Membrane Permeability."[7][4][8] Journal of Medicinal Chemistry Reviews.

  • Spengler, G. (2023). "The Role of Efflux Pump Inhibitors in Bacterial Multidrug Resistance." Antibiotics (Basel).

  • PrepChem. "Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone." PrepChem Protocols.

Disclaimer: This Application Note is for research purposes only. All synthesis and biological testing should be conducted in BSL-2 certified laboratories following appropriate safety protocols.

Sources

Method

methodology for molecular docking studies with piperidin-4-yl-methanone ligands

Application Note: High-Precision Molecular Docking Strategies for Piperidin-4-yl-methanone Scaffolds Executive Summary & Scientific Rationale The piperidin-4-yl-methanone scaffold (a piperidine ring linked via a carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Molecular Docking Strategies for Piperidin-4-yl-methanone Scaffolds

Executive Summary & Scientific Rationale

The piperidin-4-yl-methanone scaffold (a piperidine ring linked via a carbonyl group at the C4 position) represents a privileged structure in medicinal chemistry, appearing frequently in antipsychotics (e.g., haloperidol derivatives), antihistamines, and acetylcholinesterase (AChE) inhibitors.

Successful docking of this scaffold requires addressing three specific physicochemical challenges:

  • Nitrogen Protonation (

    
    ):  The piperidine nitrogen is predominantly protonated at physiological pH, necessitating the formation of a salt bridge with anionic receptor residues (Asp/Glu).
    
  • Ring Puckering: The piperidine ring prefers a chair conformation, but the equatorial vs. axial orientation of the C4-methanone substituent dictates the vector of the carbonyl oxygen.

  • Linker Flexibility: The

    
     bond allows significant rotational freedom, often requiring Induced Fit Docking (IFD) rather than rigid-receptor protocols to accommodate the "tail" of the ligand.
    

This guide provides a validated workflow to maximize pose fidelity and correlation with experimental


 data.

Phase I: Ligand Preparation (The "3P" Protocol)

Standard "wash-and-dock" protocols often fail with this scaffold because they neglect the specific energetic penalties of the piperidine ring flip. Use the 3P Protocol : P rotonation, P ucker, and P re-minimization.

Step 1: Protonation State Assignment
  • Rationale: The piperidine nitrogen is the primary "anchor" point. Docking a neutral piperidine at pH 7.4 is a critical error that results in false-negative scores due to the missing electrostatic contribution (approx. -3 to -5 kcal/mol).

  • Protocol:

    • Generate 3D coordinates from SMILES.

    • Set pH to 7.4 ± 0.5 .

    • Mandatory Check: Verify the piperidine nitrogen is protonated (

      
      ).
      
    • Stereoisomer Generation: If the C4 position is chiral (rare for simple methanones but possible if C4 is also substituted), generate both R and S enantiomers.

Step 2: Conformational Sampling (Pucker)
  • Rationale: The C4-methanone group prefers the equatorial position in the chair conformation to minimize 1,3-diaxial interactions.

  • Protocol:

    • Perform a conformational search (e.g., ConfGen or OMEGA).

    • Filter out "boat" or "twist-boat" conformations unless the active site is known to be sterically restricted (energy penalty > 4 kcal/mol).

    • Retain the lowest energy "chair" conformer as the input for docking.

Step 3: Tautomer & Rotamer Generation
  • Rationale: The carbonyl oxygen is a hydrogen bond acceptor. Ensure the C4-C=O bond is rotatable during docking.

Phase II: Target Preparation & Grid Generation

Receptor Pre-processing
  • Target Selection: For GPCRs (e.g., D2, 5-HT) or Enzymes (AChE), download the high-resolution crystal structure (>2.5 Å).

  • H-Bond Network Optimization:

    • Strip non-essential ions, but retain bridging water molecules if they are within 3.5 Å of the active site residues.

    • Critical Step: Optimize the orientation of Asn/Gln amides and His tautomers. This is vital because the methanone carbonyl often seeks an H-bond donor.

Grid Box Definition
  • Center: Define the grid box centroid using the cognate ligand (if available) or the key Aspartate/Glutamate residue known to bind the piperidine nitrogen (e.g., Asp113 in Dopamine D2).

  • Dimensions:

    • Inner Box: 10 Å x 10 Å x 10 Å (High accuracy region).

    • Outer Box: 25 Å x 25 Å x 25 Å (To allow for the flexible "tail" of the methanone substituent).

Phase III: Docking Workflow (Logic Diagram)

The following diagram illustrates the decision tree for selecting the correct docking algorithm based on the steric bulk of the ligand.

DockingWorkflow Start Input: Piperidin-4-yl-methanone Ligand Prep Ligand Prep (pH 7.4, Chair Conf.) Start->Prep CheckSize Is the Methanone Substituent > 300 Da? Prep->CheckSize RigidDock Standard Precision (SP) Docking (Rigid Receptor) CheckSize->RigidDock No (Small R-group) IFD Induced Fit Docking (IFD) (Flexible Side Chains) CheckSize->IFD Yes (Bulky R-group) Analysis Pose Analysis: 1. Salt Bridge (Asp/Glu) 2. H-Bond (C=O) RigidDock->Analysis IFD->Analysis MD_Valid MD Simulation (50-100ns) Stability Check Analysis->MD_Valid

Figure 1: Decision matrix for selecting docking algorithms. Bulky substituents attached to the methanone require Induced Fit Docking (IFD) to account for steric clashes in the binding pocket.

Phase IV: Post-Docking Analysis & Validation

Do not rely solely on the docking score (e.g., -9.5 kcal/mol). You must validate the interaction pharmacophore .

The "Golden Triangle" of Interactions

For a pose to be considered valid, it must satisfy at least two of the following three criteria:

  • Ionic Interaction (Salt Bridge): Distance < 4.0 Å between Piperidine

    
     and Receptor 
    
    
    
    (Asp/Glu).
  • Hydrogen Bond: Distance < 3.2 Å between Carbonyl Oxygen (

    
    ) and a backbone amide or Ser/Thr/Tyr hydroxyl.
    
  • Cation-

    
     Interaction:  Interaction between the protonated piperidine ring and an aromatic residue (Trp/Phe/Tyr) (common in AChE gorge).
    
Quantitative Data Summary Table

Use this template to report your findings.

ParameterMetricAcceptance Criteria
Binding Energy

(kcal/mol)
< -7.0 (typically)
RMSD Ligand RMSD (vs. Crystal)< 2.0 Å
Salt Bridge N...O Distance2.8 - 4.0 Å
H-Bond Angle D-H...A Angle> 120°
Ligand Strain Internal Energy< 5.0 kcal/mol penalty

Interaction Pathway Visualization

The following diagram maps the specific atomic interactions required for high-affinity binding of this scaffold.

InteractionMap Lig_N Piperidine NH+ (Protonated) Rec_Asp Asp/Glu Residue (Anionic) Lig_N->Rec_Asp Salt Bridge (Strongest) Lig_CO Methanone C=O (Acceptor) Rec_Donor Backbone/Ser/Thr (H-Bond Donor) Lig_CO->Rec_Donor H-Bond Lig_Ring Piperidine Ring (Hydrophobic) Rec_Arom Trp/Phe/Tyr (Aromatic Cage) Lig_Ring->Rec_Arom Cation-Pi / VdW

Figure 2: Pharmacophore map highlighting the three critical anchor points for piperidin-4-yl-methanone ligands.

Troubleshooting Common Issues

  • Issue: High docking score but incorrect orientation (flipped ring).

    • Cause: Electrostatics were underweighted.

    • Fix: Increase the weight of the Coulombic term in the scoring function or use a "positional constraint" on the Asp/Glu residue to force the salt bridge.

  • Issue: Ligand fails to dock.

    • Cause: The methanone substituent is clashing with the receptor walls.

    • Fix: Switch to Induced Fit Docking (IFD) or run a short MD simulation on the receptor to relax the side chains before docking.

References

  • Jebaraj, J., & Sasitha, T. (2021).[1][2][3] Design and Molecular Docking Studies of Piperidin-4-one Derivative as Active Agent Against Helicobacter Pylori Infection. Journal of Advanced Scientific Research. Link

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives. BenchChem Protocols. Link

  • MDPI. (2023). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns. MDPI Pharmaceuticals. Link

Sources

Application

preparation of stock solutions of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone for cell culture

Application Note: Preparation and Optimization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone Stock Solutions for Cell Culture Introduction & Physicochemical Context (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (her...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Optimization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone Stock Solutions for Cell Culture

Introduction & Physicochemical Context

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (hereafter referred to as DFP-PM ) is a fluorinated phenyl-piperidine derivative often utilized as a chemical building block or a structural probe in GPCR ligand research (e.g., 5-HT or Sigma receptors).[1]

The Challenge: Like many piperidine-methanones, DFP-PM exhibits significant lipophilicity in its free base form.[1] While the hydrochloride (HCl) salt form improves aqueous solubility, it often remains insufficient for high-concentration stock solutions required for dose-response screenings.[1] Improper solubilization leads to micro-precipitation upon introduction to aqueous culture media—a "silent killer" of experimental reproducibility that causes false negatives (due to lower effective concentration) or false positives (due to crystal-induced cytotoxicity).[1]

Scope: This guide provides a standardized, self-validating protocol for preparing 10 mM – 100 mM stock solutions in Dimethyl Sulfoxide (DMSO) and executing a "DMSO-Constant" serial dilution scheme to ensure data integrity.

Compound Properties & Safety Data

Before handling, verify the specific form (Free Base vs. Salt) as this alters Molecular Weight (MW) and solubility limits.

PropertyDataNotes
Compound Name (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone
CAS (Free Base) 149452-43-7Hydrophobic; requires DMSO.[1][2]
CAS (HCl Salt) 140235-26-3Hygroscopic; store with desiccant.[1]
MW (Free Base) 225.24 g/mol Use for molarity calculations.[1]
MW (HCl Salt) ~261.7 g/mol Must adjust mass calculation if using salt.[1]
Solubility (DMSO) > 50 mMRecommended vehicle.[1]
Solubility (Water) < 1 mM (Free Base)Not recommended for primary stock.[1]
Stability -20°C (Solid/Solution)Avoid repeated freeze-thaw cycles.[1]

Protocol A: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Causality: Anhydrous DMSO is selected because it is a dipolar aprotic solvent capable of dissolving both the polar amide/amine regions and the lipophilic fluorophenyl ring, preventing aggregation.

Materials:

  • DFP-PM (Solid powder)[1]

  • DMSO, Sterile Filtered, Hybridoma Tested (Sigma D2650 or equivalent)

  • Borosilicate glass vials (Amber) – Plastic tubes can leach plasticizers in 100% DMSO.[1]

Step-by-Step Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution:

    
    [1]
    
    • For Free Base (MW 225.24): Weigh 2.25 mg .

    • For HCl Salt (MW 261.70): Weigh 2.62 mg .

  • Solvation:

    • Add the weighed powder to the amber glass vial.

    • Add 1000 µL of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Validation: Hold the vial up to a light source. The solution must be optically clear with no turbidity.

  • Aliquot & Storage:

    • Divide the master stock into 50–100 µL aliquots in polypropylene microcentrifuge tubes (DMSO-compatible).

    • Store at -20°C.

    • Shelf Life: 6 months.[3] Discard if color changes (oxidation) or precipitates form upon thawing.

Protocol B: The "DMSO-Constant" Serial Dilution[1]

Objective: Deliver the compound to cells while maintaining a fixed concentration of DMSO (Vehicle) across all treatment groups. Scientific Integrity: Varying DMSO levels (e.g., 0.1% in high dose, 0.001% in low dose) introduces a confounding variable, as DMSO itself affects membrane permeability and cell metabolism [1, 2].[2]

The Rule of Thumb:

  • Max DMSO: < 0.5% v/v (0.1% is ideal).[2][4]

  • Constant Vehicle: All wells, including the control, must contain exactly the same % DMSO.

Workflow Visualization:

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter1 Intermediate 1 (1 mM in 100% DMSO) Stock->Inter1 1:10 Dilution (DMSO to DMSO) WellHigh High Dose Well (10 µM Drug / 0.1% DMSO) Stock->WellHigh 1 µL into 999 µL Media Inter2 Intermediate 2 (0.1 mM in 100% DMSO) Inter1->Inter2 1:10 Dilution (DMSO to DMSO) WellMid Mid Dose Well (1 µM Drug / 0.1% DMSO) Inter1->WellMid 1 µL into 999 µL Media WellLow Low Dose Well (0.1 µM Drug / 0.1% DMSO) Inter2->WellLow 1 µL into 999 µL Media Media Culture Media (99.9% Volume) Control Vehicle Control (0 µM Drug / 0.1% DMSO) Media->Control Add 1 µL Pure DMSO

Figure 1: The "DMSO-Constant" dilution strategy prevents vehicle toxicity artifacts.[1] All serial dilutions are performed in 100% DMSO before the final 1:1000 transfer to media.[1]

Step-by-Step Procedure:

  • Prepare 100x Concentrates (in DMSO):

    • Label tubes: 10 mM, 1 mM, 0.1 mM, 0.01 mM.

    • Perform 1:10 serial dilutions using 100% DMSO as the diluent.

    • Example: Transfer 10 µL of 10 mM Stock into 90 µL DMSO = 1 mM.

  • Final Dilution (The "Shock" Step):

    • Dilute each concentrate 1:1000 into pre-warmed culture media.

    • Example: Add 1 µL of the 10 mM concentrate to 1000 µL of Media.

    • Result: Final concentration is 10 µM DFP-PM, and DMSO concentration is 0.1% .

  • Vehicle Control Preparation (Mandatory):

    • Add 1 µL of pure DMSO to 1000 µL of Media.

    • This serves as the "0 µM" baseline.

Troubleshooting & Validation (Self-Correcting Systems)

Symptom: Precipitation upon addition to media. [1][5]

  • Cause: The "Oiling Out" effect. When a hydrophobic molecule in DMSO hits water, local supersaturation occurs before mixing is complete.

  • Remedy:

    • Vortex the media while adding the DMSO stock dropwise (dynamic mixing).

    • Warm the media to 37°C prior to addition.

    • If precipitation persists at >10 µM, the compound has reached its aqueous solubility limit. Do not exceed this concentration; the data will be invalid.

Symptom: Cell detachment or rounding. [1]

  • Cause: DMSO toxicity > 0.5% or compound-specific toxicity.[1]

  • Validation: Compare the "Vehicle Control" (0.1% DMSO) to a "Naïve Control" (No DMSO). If they differ significantly, your cells are DMSO-sensitive.[1] Reduce DMSO to 0.05% (use a 20 mM stock and 1:2000 dilution).

Decision Logic for Troubleshooting:

Troubleshooting Start Add Stock to Media Check Visual Inspection (Microscopy) Start->Check Clear Solution Clear Check->Clear No Precipitate Cloudy Turbidity / Crystals Check->Cloudy Precipitate Proceed Proceed to Assay Clear->Proceed Action1 Reduce Concentration (Solubility Limit Reached) Cloudy->Action1 Persistent Action2 Improve Mixing (Vortex during addition) Cloudy->Action2 First Attempt Action2->Check Retry

Figure 2: Decision matrix for handling compound precipitation in aqueous media.

References

  • Sigma-Aldrich. (2023).[1] Product Information: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl. [1]

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central.

  • ResearchGate. (2015).[5] How can I dissolve hydrophobic compounds in DMEM media?

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols.

  • BLD Pharm. (2023). Safety Data Sheet: (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone.

Sources

Method

Application Note: Functional Characterization of Dopamine D4 Receptor Antagonists

From Gi/o Signaling to Biased Arrestin Recruitment Introduction: The D4 Receptor Challenge The Dopamine D4 receptor (DRD4) is a Class A GPCR predominantly expressed in the prefrontal cortex, hippocampus, and retina. It i...

Author: BenchChem Technical Support Team. Date: February 2026

From Gi/o Signaling to Biased Arrestin Recruitment

Introduction: The D4 Receptor Challenge

The Dopamine D4 receptor (DRD4) is a Class A GPCR predominantly expressed in the prefrontal cortex, hippocampus, and retina. It is a critical therapeutic target for schizophrenia, ADHD, and cognitive disorders. However, developing selective D4 antagonists is complicated by the high sequence homology within the D2-like receptor family (D2, D3, D4).

Unlike the D1-like family (Gs-coupled), the D4 receptor couples primarily to G


 proteins , leading to the inhibition of adenylyl cyclase (AC) and a reduction in cAMP. Additionally, D4 recruits 

-arrestin 2
, a pathway increasingly recognized for its role in receptor desensitization and non-canonical signaling.

This guide details three distinct functional assays to validate D4 antagonists, moving beyond simple binding affinity (


) to intrinsic efficacy (

) and pathway bias.

Mechanism of Action & Assay Logic

To screen for antagonists, one must first establish a robust agonist-induced signal. Because D4 is Gi-coupled, agonist stimulation lowers signal (cAMP). Therefore, an antagonist is identified by its ability to restore the signal in the presence of an agonist.

Signaling Pathway Architecture

The following diagram illustrates the bifurcated signaling of DRD4 and the intervention points for functional assays.

D4_Signaling Agonist Agonist (Dopamine) DRD4 D4 Receptor (GPCR) Agonist->DRD4 Activates Antagonist Antagonist (e.g., L-745,870) Antagonist->DRD4 Blocks Gi Gαi/o Protein DRD4->Gi Endogenous Coupling Arrestin β-Arrestin 2 Recruitment DRD4->Arrestin Biased Signaling Gqi5 Chimeric Gαqi5 (Engineered) DRD4->Gqi5 Forced Coupling (Assay Specific) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Calcium Ca2+ Flux (Increased) Gqi5->Calcium PLC Pathway

Figure 1: DRD4 Signaling Pathways. Antagonists prevent Agonist-mediated Gi activation (cAMP recovery) or Arrestin recruitment.

Protocol A: cAMP Inhibition Assay (The Gold Standard)

Objective: Quantify antagonist potency (


) by measuring the restoration of cAMP levels in Forskolin-stimulated cells.

Biological Rationale: Since D4 activation lowers cAMP, a baseline signal must first be elevated using Forskolin (a direct Adenylyl Cyclase activator). The agonist suppresses this "Forskolin spike," and the antagonist reverses this suppression.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human DRD4 (e.g., DRD4 GenBank NM_000797).

  • Reagents:

    • Forskolin (FSK): 10 µM stock.[1]

    • IBMX (3-isobutyl-1-methylxanthine): PDE inhibitor to prevent cAMP degradation.

    • Reference Agonist: Dopamine or Quinpirole.

    • Reference Antagonist: L-745,870 (highly selective D4 antagonist).[1][2]

    • Detection Kit: TR-FRET (e.g., HTRF, LANCE) or Luminescent cAMP-Glo.

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Critical: Do not use standard culture media; serum proteases degrade ligands.

    • Plate 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Antagonist Pre-incubation (Antagonist Mode):

    • Add 5 µL of test antagonist (serially diluted).

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Stimulation:

    • Add 5 µL of Agonist + Forskolin Mix .

    • Optimization: Use the

      
       concentration of the agonist (determined previously) and typically 1–10 µM Forskolin.
      
    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

    • Incubate 1 hour.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Data Interpretation
ConditionExpected cAMP SignalInterpretation
Basal (No FSK) LowBackground level.
Forskolin Only HighMax signal window.
FSK + Agonist (

)
Low/MediumAgonist inhibits AC.
FSK + Agonist + Antagonist High (Restored) Antagonist blocks D4, allowing FSK to drive cAMP.

Protocol B: Chimeric G-Protein Calcium Flux

Objective: Enable high-throughput kinetic screening (FLIPR) by forcing the Gi-coupled D4 receptor to signal through the Gq-Calcium pathway.

Expert Insight: Gi-coupled receptors do not naturally mobilize intracellular Calcium. To overcome this, cells must be co-transfected with a chimeric G-protein (usually


 or promiscuous 

).[3] This chimera recognizes the Gi-coupled receptor but activates Phospholipase C (PLC) like a Gq protein.
Workflow Diagram

Calcium_Workflow Step1 Transfection (DRD4 + Gαqi5) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Baseline Read (10 sec) Step2->Step3 Step4 Compound Injection (Antagonist) Step3->Step4 Step5 Agonist Injection (Dopamine) Step4->Step5 Step6 Kinetic Read (RFU vs Time) Step5->Step6

Figure 2: Kinetic Calcium Flux Workflow using Chimeric G-proteins.

Step-by-Step Protocol
  • Cell Engineering:

    • Use HEK293 cells stably expressing

      
      . Transiently or stably transfect human DRD4.
      
  • Dye Loading:

    • Remove media and add Calcium 6 or Fluo-4 AM dye in HBSS buffer.

    • Add 2.5 mM Probenecid to inhibit anion transporters (prevents dye leakage).

    • Incubate 60 min at 37°C.

  • Online Addition (FLIPR/FlexStation):

    • Antagonist Phase: Add test compounds. Monitor for 5–10 mins (checks for agonist activity of the "antagonist").

    • Agonist Phase: Inject Dopamine (

      
       concentration).
      
  • Readout:

    • Measure Relative Fluorescence Units (RFU).

    • A functional antagonist will suppress the Calcium peak induced by Dopamine.

Protocol C: -Arrestin Recruitment (Biased Signaling)

Objective: Determine if the antagonist is "balanced" (blocks G-protein and Arrestin) or exhibits pathway bias.

Scientific Context: Some ligands may block G-protein signaling but stimulate (or fail to block)


-arrestin recruitment. The NanoBiT  or PathHunter  (Enzyme Complementation) assays are standard here.
Protocol (Enzyme Complementation)
  • System: Cells express DRD4 fused to a small enzyme fragment (e.g., ProLink) and

    
    -Arrestin 2 fused to a large enzyme acceptor (e.g., EA).
    
  • Agonist Mode: Dopamine binding recruits Arrestin, bringing fragments together

    
     Active Enzyme 
    
    
    
    Chemiluminescence.
  • Antagonist Mode:

    • Pre-incubate cells with antagonist (30 min).

    • Challenge with Dopamine (

      
      ).
      
    • Readout: Decrease in Luminescence indicates blockage of Arrestin recruitment.

Data Analysis & Validation

Calculating Functional Affinity ( )

Do not rely solely on


, as it depends on the agonist concentration used. Convert to 

using the Cheng-Prusoff equation for functional antagonism:


  • 
    : Determined from your dose-response curve.
    
  • 
    : Concentration of Dopamine used in the assay.[4][5]
    
  • 
    : Potency of Dopamine determined in a separate run.
    
Schild Analysis (Mechanism Verification)

To confirm competitive antagonism:

  • Perform Agonist dose-response curves in the presence of increasing fixed concentrations of Antagonist.

  • Look for a parallel rightward shift of the Agonist curve without a depression of the Max response (

    
    ).
    
  • Schild Plot: Log(Dose Ratio - 1) vs. -Log[Antagonist]. A slope of 1.0 indicates competitive antagonism.

Reference Values
  • L-745,870:

    
     nM (High Selectivity).[2][6]
    
  • Clozapine:

    
     nM (Low Selectivity, hits D2/HT2A).
    
  • Haloperidol: Low affinity for D4 compared to D2.

References

  • IUPHAR/BPS Guide to Pharmacology. Dopamine D4 receptor: Transduction Mechanisms. [Link]

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor.[2] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences. [Link]

  • Eurofins Discovery. D4 Human Dopamine GPCR Cell Based Agonist Arrestin Assay. [Link]

  • Kostenis, E. (2001). Chimeric G proteins: functional tools for the study of G protein-coupled receptors. Trends in Pharmacological Sciences. [Link]

Sources

Application

synthesis of novel derivatives from (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride

Application Note: Strategic Functionalization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl Executive Summary (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride (herein referred to as DFP-Pip-HCl ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl

Executive Summary

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride (herein referred to as DFP-Pip-HCl ) is a privileged scaffold in medicinal chemistry, most notably serving as the key intermediate for the atypical antipsychotic Iloperidone (Fanapt®) and various 5-HT2A/D2 receptor antagonists.

This guide provides validated protocols for synthesizing novel derivatives from this scaffold. Unlike standard textbook procedures, these protocols address the specific physicochemical challenges of DFP-Pip-HCl, including its hygroscopicity, the "Finkelstein effect" in alkylation efficiency, and the competition between the secondary amine and the benzoyl ketone during reduction.

Chemical Profile & Handling

DFP-Pip-HCl possesses two reactive centers: the secondary piperidine amine (nucleophilic) and the exocyclic ketone (electrophilic). In most SAR (Structure-Activity Relationship) campaigns, the amine is the vector for diversity, while the difluorobenzoyl moiety serves as the pharmacophore anchor.

PropertyData
IUPAC Name (3,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
CAS (Free Base) 84163-13-3
Molecular Weight 261.69 g/mol (Salt) / 225.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt)
pKa (Calc) ~9.8 (Piperidine NH)
Handling Hazard Irritant. Hygroscopic – store under desiccant.

Critical Handling Note: The HCl salt form is stable but non-nucleophilic. All protocols below include an in situ neutralization step (using bases like


 or 

) to liberate the reactive free amine. For sensitive catalytic reactions, we recommend isolating the free base prior to use to remove chloride ions which may poison catalysts.

Strategic Derivatization Landscape

The following diagram illustrates the primary synthetic pathways available for this scaffold.

G Scaffold (3,4-Difluoro-phenyl)- piperidin-4-yl-methanone HCl FreeBase Free Base Generation Scaffold->FreeBase Alkylation Pathway A: N-Alkylation (SN2) FreeBase->Alkylation Alkyl Halides K2CO3/KI RedAm Pathway B: Reductive Amination FreeBase->RedAm Aldehydes STAB/DCE Urea Pathway C: Urea/Amide Coupling FreeBase->Urea Isocyanates TEA/DCM Target1 Iloperidone Analogs (Linker Diversity) Alkylation->Target1 Target2 Combinatorial Libraries (Headgroup Diversity) RedAm->Target2 Urea->Target2

Caption: Strategic derivatization pathways. Pathway A is preferred for scale-up; Pathway B is preferred for rapid library generation.

Protocol A: N-Alkylation (The "Iloperidone" Method)[1]

This protocol is adapted from the industrial synthesis of Iloperidone. It is the most robust method for attaching alkyl chains containing aryl ethers or heterocycles.

Mechanism:


 Nucleophilic Substitution.
Key Insight:  The use of Potassium Iodide (KI) is mandatory when using alkyl chlorides or bromides. It facilitates the Finkelstein reaction in situ, converting the alkyl halide to a more reactive alkyl iodide.
Reagents:
  • DFP-Pip-HCl (1.0 equiv)

  • Alkyl Halide (e.g., 3-chloropropyl derivatives) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend DFP-Pip-HCl (1.0 eq) and anhydrous

    
     (3.0 eq) in MeCN (10 mL per gram of substrate).
    
  • Free-Basing: Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension will become finer as the HCl is neutralized.

  • Addition: Add the Alkyl Halide (1.1 eq) and KI (0.1 eq).

  • Reaction: Equip with a reflux condenser and heat to reflux (80-82°C) for MeCN or 60°C for DMF.

    • Time: 12–18 hours.

    • Monitoring: TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (SM shows free amine) or UV.

  • Work-up:

    • Cool to RT. Filter off the inorganic salts (

      
      , KCl, KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Validation Point: Yields typically range from 75-85%. The product should show the disappearance of the broad N-H stretch (~3300


) in IR.

Protocol B: Reductive Amination (Library Generation)

For generating diverse libraries where the "tail" is derived from commercially available aldehydes. This method avoids the high heat of alkylation, preserving sensitive functional groups.

Mechanism: Formation of iminium ion followed by hydride reduction.[1] Key Insight: Use Sodium Triacetoxyborohydride (STAB).[2] It is mild enough to reduce the iminium ion without reducing the benzoyl ketone on the scaffold.

Reagents:
  • DFP-Pip-HCl (1.0 equiv)

  • Aldehyde (1.1 equiv)[1][3]

  • Triethylamine (

    
    ) (1.0 equiv) – Crucial to neutralize HCl
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:
  • Neutralization: Dissolve DFP-Pip-HCl in DCE. Add

    
     (1.0 eq) and stir for 15 mins.
    
  • Imine Formation: Add the Aldehyde (1.1 eq) and catalytic AcOH. Stir for 30–60 minutes at RT.

    • Note: A drying agent (

      
      ) can be added here if the imine formation is sluggish.
      
  • Reduction: Add STAB (1.5 eq) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 20 minutes to quench borate complexes.
    
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
    .
    

Workflow Visualization

The following diagram details the decision logic and process flow for the N-Alkylation protocol, including critical control points (CCP).

Workflow cluster_0 CCP1: Critical Control Point Start Start: Weigh DFP-Pip-HCl Solvent Suspend in MeCN (anhydrous) Start->Solvent Base Add K2CO3 (3 eq) Stir 30 min (CCP1) Solvent->Base AddR Add Alkyl Halide + KI Base->AddR Free base generated Reflux Reflux 12-18h (80°C) AddR->Reflux Check TLC Check: SM consumed? Reflux->Check Check->Reflux No (Extend time) Workup Filter Salts & Extract (EtOAc/H2O) Check->Workup Yes Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Caption: Process flow for N-Alkylation. CCP1 ensures the HCl salt is fully neutralized before the electrophile is added, preventing side reactions.

Quality Control & Validation

To ensure the integrity of the synthesized derivatives, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic Signal: The disappearance of the piperidine NH proton (usually broad singlet > 2.0 ppm).

    • Scaffold Integrity: Verify the aromatic region (7.0–8.0 ppm) retains the specific splitting pattern of the 3,4-difluorophenyl group (multiplets) to ensure defluorination did not occur during reflux.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Target Purity: >95% for biological screening.

  • Mass Spectrometry:

    • Expect

      
       corresponding to the derivative.
      
    • Note: The difluoro pattern does not provide a distinct isotopic signature like Cl or Br, but the mass defect is specific.

References

  • PubChem. (n.d.). Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Note: Link directs to Iloperidone parent record for context).

  • Vanda Pharmaceuticals. (2009). Iloperidone (Fanapt) Prescribing Information. FDA Access Data. Retrieved from [Link]

  • Rao, D. M., et al. (2012).[5] Process for the preparation of Iloperidone. World Intellectual Property Organization. WO2012032532A1. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride

Welcome to the technical support center for the purification of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification can be a critical step, often presenting challenges that can impact the quality and progress of your research. Common hurdles include the removal of closely related impurities, managing solubility for effective crystallization, and ensuring the stability of the final product. This guide will walk you through these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the purification of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride:

Q1: My purified product has a low melting point and a broad melting range. What could be the issue?

A low and broad melting point is a classic indicator of impurities. These could be residual starting materials, byproducts from the synthesis, or trapped solvent. We recommend performing a high-resolution analytical technique like HPLC or LC-MS to identify the impurities. Based on the impurity profile, a suitable repurification strategy, such as recrystallization from a different solvent system or column chromatography, can be employed.

Q2: I am having difficulty finding a suitable solvent for recrystallization. Can you suggest a starting point?

Finding the ideal recrystallization solvent is crucial. The goal is to find a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidin-4-one derivatives, common solvents for crystallization include ethanol, isopropanol, acetonitrile, and mixtures of these with water or anti-solvents like heptane or methyl tert-butyl ether (MTBE).[1][2] A systematic solvent screening is the best approach.

Q3: My final product is a sticky solid or an oil. How can I obtain a crystalline solid?

The formation of an oil or sticky solid during crystallization, often referred to as "oiling out," can be due to several factors, including the presence of impurities that depress the melting point, a supersaturated solution cooling too quickly, or the solvent being too good a solvent for the compound. To address this, try the following:

  • Slow down the cooling rate of your saturated solution.

  • Use a more non-polar solvent system.

  • Try adding a seed crystal to induce crystallization.

  • If impurities are suspected, an initial purification by column chromatography might be necessary before attempting recrystallization.[3]

Q4: Is (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride hygroscopic?

As a hydrochloride salt, there is a potential for hygroscopicity. It is good practice to handle and store the purified compound in a dry environment, such as a desiccator or a glove box with a controlled atmosphere. When weighing the compound for subsequent reactions, ensure it is done promptly to minimize moisture absorption.

Q5: I suspect my product may exist in different polymorphic forms. How can I confirm this and obtain a consistent form?

Polymorphism is a possibility for many crystalline organic compounds. Different polymorphs can have different physical properties, including solubility and melting point. Techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can be used to identify and characterize different polymorphic forms. To obtain a consistent polymorphic form, strict control over the crystallization conditions (solvent, temperature, cooling rate) is essential.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on overcoming specific purification challenges.

Guide 1: Systematic Approach to Recrystallization Solvent Selection

A successful recrystallization is predicated on the choice of the right solvent system. This guide provides a structured approach to this critical step.

Step 1: Initial Solubility Screening

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. An ideal solvent will show poor solubility at room temperature.

  • Heat the tubes that show poor solubility at room temperature and observe if the compound dissolves.

Step 2: Evaluating Solvent Pairs

  • If a single solvent is not ideal, a two-solvent system (a "solvent" and an "anti-solvent") can be effective.

  • Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Common Solvents for Piperidine Derivatives

Solvent ClassExamplesSuitability for Recrystallization
AlcoholsMethanol, Ethanol, IsopropanolOften good solvents, may require an anti-solvent.
KetonesAcetone, Methyl Ethyl KetoneCan be effective, but watch for potential side reactions.
EstersEthyl AcetateA good starting point for many organic compounds.[4]
EthersDiethyl Ether, MTBEOften used as anti-solvents.
HydrocarbonsHexane, HeptaneTypically used as anti-solvents.
Aprotic PolarAcetonitrile, DMFUse with caution due to high boiling points and potential for solvate formation.

Step 3: Optimization of Crystallization Conditions

  • Cooling Rate: Slow cooling generally leads to larger, purer crystals. A programmable bath or simply allowing the flask to cool to room temperature and then placing it in a refrigerator is a common practice.

  • Seeding: If crystallization does not initiate, adding a small crystal of the pure compound can induce nucleation.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective for removing certain impurities, column chromatography is a powerful alternative.[3]

Step 1: Choosing the Stationary and Mobile Phase

  • Stationary Phase: For a moderately polar compound like (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride, silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC).

Step 2: Determining the Optimal Eluent System using TLC

  • Spot your crude product on a TLC plate.

  • Develop the plate in a series of solvent mixtures with varying polarity (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • The ideal eluent system will give a retention factor (Rf) of around 0.2-0.4 for your desired compound, with good separation from impurities.

Step 3: Column Packing and Loading

  • Pack the column with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

Step 4: Elution and Fraction Collection

  • Run the eluent through the column and collect fractions.

  • Monitor the elution of your compound using TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Workflow for Selecting a Purification Method

Caption: Decision tree for selecting the appropriate purification method.

Guide 3: Handling and Stability of the Hydrochloride Salt

The hydrochloride salt form can present specific handling challenges.

  • Formation of the Hydrochloride Salt: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid (either as a gas or a solution in a solvent like ethanol, isopropanol, or diethyl ether).[1] It is important to use the stoichiometric amount of HCl to avoid having excess acid in the final product.

  • Drying the Product: Residual solvents, especially water, can be challenging to remove. Azeotropic distillation with a solvent like toluene can be an effective drying method.[1] Alternatively, drying under high vacuum at a slightly elevated temperature (ensure the temperature is well below the melting point to avoid decomposition) is also common.

  • Storage: Store the final product in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, refrigeration in an inert atmosphere is recommended.

Logical Flow for Hydrochloride Salt Formation and Purification

HCl_Salt_Workflow free_base Free Base in Organic Solvent add_hcl Add Stoichiometric HCl (e.g., in Ethanol) free_base->add_hcl precipitate Precipitation of HCl Salt add_hcl->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry pure_salt Pure Hydrochloride Salt dry->pure_salt

Caption: General workflow for the formation and isolation of the hydrochloride salt.

References

  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • An evaluation of 3,4-methylenedioxy phenyl replacements in the aminopiperidine chromone class of MCHr1 antagonists. PubMed. [Link]

  • (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv. [Link]

  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. National Center for Biotechnology Information. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. [Link]

Sources

Optimization

addressing poor microsomal stability of piperidine-based drug candidates

Case ID: PIP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division Subject: Troubleshooting High Intrinsic Clearance ( ) in Piperidine-Based Candidates Executive Summary The piperidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division Subject: Troubleshooting High Intrinsic Clearance (


) in Piperidine-Based Candidates

Executive Summary

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs (e.g., donepezil, fentanyl). However, it is a frequent "metabolic soft spot." In microsomal stability assays, the piperidine ring often undergoes rapid oxidative metabolism by Cytochrome P450s (primarily CYP3A4 and CYP2D6), leading to high intrinsic clearance (


) and poor oral bioavailability.

This guide provides a systematic workflow to diagnose the specific metabolic liability and implement structural modifications to extend half-life (


) without sacrificing potency.

Module 1: Diagnostic Workflow

"Is the piperidine ring actually the problem?"

Before modifying the scaffold, you must confirm that the high clearance is driven by the piperidine ring and not another part of the molecule.

Step 1: Metabolite Identification (MetID)

Perform a microsomal incubation with a higher substrate concentration (


) for 60 minutes to generate sufficient metabolite levels for LC-MS/MS analysis.

Q: What specific mass shifts should I look for?

  • +16 Da (Hydroxylation): Indicates oxidation at the

    
    , 
    
    
    
    , or
    
    
    carbons.
  • +14 Da (Carbonyl formation): Often results from oxidation to a lactam (usually at the

    
    -position).
    
  • +32 Da (Di-hydroxylation): Common in electron-rich rings.

  • Ring Opening: Look for mass shifts consistent with aldehyde formation or N-dealkylation.

Step 2: Reactive Metabolite Trapping

Piperidines often metabolize via a reactive iminium ion intermediate, which can covalently bind to proteins (mechanism-based inhibition) or cause toxicity.

Protocol: Cyanide Trapping Assay

  • Incubate: Test compound + Microsomes + NADPH.[1]

  • Add Trap: Add Potassium Cyanide (KCN) at 1 mM.

  • Analyze: Look for a +27 Da adduct (M+CN).

    • Interpretation: If you see a +27 Da peak, the metabolic pathway involves an iminium ion , confirming

      
      -carbon oxidation adjacent to the nitrogen.
      
Visualizing the Metabolic Liability

The diagram below illustrates the oxidative pathway you are likely fighting.

PiperidineMetabolism Parent Piperidine Parent AlphaOH α-Carbinolamine (Unstable) Parent->AlphaOH [O] CYP CYP450 (Oxidation) Iminium Iminium Ion (Reactive Electrophile) AlphaOH->Iminium -H2O Lactam Lactam (Stable Metabolite) AlphaOH->Lactam Oxidation RingOpen Ring Opening (Aldehyde) Iminium->RingOpen Hydrolysis

Figure 1: The oxidative fate of piperidine. The


-carbon is the primary "soft spot," leading to unstable intermediates.

Module 2: Structural Mitigation Strategies

"The piperidine is the issue. How do I fix it?"

Once confirmed, use these medicinal chemistry strategies. They are ranked from "Least Disruptive" (to potency) to "Scaffold Hopping."

Strategy A: Blocking the Metabolic Soft Spot ( -Carbon)

The carbon atoms adjacent to the nitrogen are the most vulnerable.

ModificationMechanism of ActionPros/Cons
Fluorination Strong C-F bond resists oxidation; lowers amine

(reducing CYP affinity).
Pro: High metabolic stability.[2][3][4] Con: Can introduce hERG liability if

drops too low.
Methylation Steric hindrance blocks CYP access to the

-proton.
Pro: Simple synthesis. Con: Introduces a chiral center; increases lipophilicity (LogP).
Deuteration Kinetic Isotope Effect (KIE): C-D bond is stronger than C-H.[5]Pro: Retains exact potency/selectivity. Con: Benefit varies (only works if C-H cleavage is rate-limiting).
Strategy B: Reducing Lipophilicity & Basicity

CYP450s prefer lipophilic, basic amines.

  • Lower LogD: Add polar groups (e.g., oxygen) to the ring or side chains.

  • Lower

    
    :  Add an electron-withdrawing group (EWG) like a fluorine or sulfonamide nearby to reduce the electron density on the nitrogen, making it less attractive to the heme iron of CYP.
    
Strategy C: Scaffold Hopping (Bioisosteres)

If the piperidine ring itself is unsalvageable, replace it with a surrogate that mimics the geometry but alters the electronics.

1. Bridged/Spirocyclic Systems (The "Magic Bullet") Recent literature highlights 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane as superior bioisosteres.

  • Why? They change the hybridization and geometry, removing the accessible

    
    -protons typical of a flat piperidine ring while maintaining the vector of the nitrogen lone pair.
    

2. Morpholines

  • Why? The oxygen atom reduces the basicity of the nitrogen and lowers LogP.

Decision Logic for Optimization

OptimizationLogic Start High Clearance (Piperidine identified) CheckPka Is pKa > 9.0? Start->CheckPka LowerPka Add EWG (F, CF3) to lower basicity CheckPka->LowerPka Yes CheckSite Is oxidation at α-carbon? CheckPka->CheckSite No LowerPka->CheckSite BlockAlpha Add α-Methyl or α-Fluoro CheckSite->BlockAlpha Yes ScaffoldHop Switch to Spirocycle or Morpholine CheckSite->ScaffoldHop No (N-oxidation) BlockAlpha->ScaffoldHop If potency lost

Figure 2: Strategic decision tree for stabilizing piperidine scaffolds.

Module 3: Assay Troubleshooting & FAQs

"My data looks inconsistent. Is it the chemistry or the assay?"

Common Issues in Microsomal Stability Assays

Q1: My compound shows low recovery at T=0 min. What is happening?

  • Cause: Non-Specific Binding (NSB). Piperidines are basic and lipophilic, making them sticky to plastic plates or microsomes.

  • Fix:

    • Add 0.1% BSA (Bovine Serum Albumin) to the buffer (note: this may bind drug and reduce clearance, so calculate free fraction).

    • Use glass-coated plates or low-binding polypropylene.

Q2: The clearance is non-linear (e.g., stable at 60 min but unstable at 10 min).

  • Cause: Cofactor Depletion or Enzyme Inactivation.

  • Fix: Ensure NADPH is not the limiting factor. Use a regenerating system (Glucose-6-phosphate + G6P dehydrogenase). Ensure protein concentration is linear (usually < 0.5 mg/mL).

Q3: How do I differentiate CYP-mediated metabolism from chemical instability?

  • Protocol: Run a "No-NADPH Control."

    • Incubate microsomes + compound without NADPH.

    • If the compound still disappears, it is chemically unstable (hydrolysis) or being metabolized by non-CYP enzymes (e.g., esterases), or sticking to the plate (NSB).

Standard Operating Procedure (SOP) Snapshot
ParameterRecommended ConditionReason
Substrate Conc.

Keeps reaction first-order (

).
Microsome Conc.

Minimizes protein binding artifacts.
Cofactor NADPH (1 mM)Essential electron donor for CYP450.
Time Points 0, 5, 15, 30, 45 minSufficient to calculate slope for

.
Stop Solution Acetonitrile + Internal StdPrecipitates proteins to quench reaction.

References

  • Metabolic Mechanisms: Kalgutkar, A. S., et al. (2011).[6] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

  • Bioisosteres (Spirocycles): Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Note: Relevant to rigidifying scaffolds).

  • Spirocyclic Piperidine Replacement: Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[2][7][8] Angewandte Chemie International Edition.

  • Deuterium Effects: Guengerich, F. P. (2017).[9] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[5][9][10] Methods in Enzymology.[9]

  • Assay Optimization: Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening.[1]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Consistent Results in Biological Screening

Welcome to the Technical Support Center dedicated to enhancing the consistency and reliability of your biological screening assays. In drug discovery and biomedical research, reproducible data is the cornerstone of progr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to enhancing the consistency and reliability of your biological screening assays. In drug discovery and biomedical research, reproducible data is the cornerstone of progress. This guide is structured to provide actionable solutions to common challenges encountered in high-throughput screening (HTS), cell-based assays, and biochemical assays. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to build self-validating systems for robust and trustworthy results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face that can lead to variability in screening results.

Question 1: My assay results are inconsistent between plates and even within the same plate. What are the likely causes?

Inconsistent results are often multifactorial, stemming from environmental, technical, and biological sources of error. A primary culprit is the "edge effect," where wells on the periphery of a microtiter plate behave differently than interior wells.[1] This is often due to uneven temperature distribution and higher rates of evaporation.[1]

Another significant factor is variability in cell seeding. Even minor differences in the number of cells seeded per well can lead to significant deviations in assay readouts, especially in cell-based assays.[1] Furthermore, inconsistencies in reagent addition, incubation times, and temperature can introduce substantial variability.[2][3]

Quick Troubleshooting Checklist:

  • Evaporation Control: Are you using plate sealers or plates with low-evaporation lids?[1][4]

  • Incubation: Is your incubator properly humidified and calibrated for stable CO2 and temperature?[1]

  • Liquid Handling: Have your pipettes or automated liquid handlers been recently calibrated?[4]

  • Cell Seeding: Is your cell suspension homogeneous, and is your seeding technique consistent across all wells?[1]

Question 2: How can I be sure my cell line is stable and suitable for long-term screening projects?

Cell line stability is paramount for the longitudinal consistency of your screening data.[5][6] Over time and with increasing passage numbers, cell lines can undergo genetic drift, changes in protein expression, and altered responses to stimuli.[7][8]

To ensure the stability and identity of your cell line, a multi-pronged approach is necessary:

  • Low Passage Number: Whenever possible, use cells with a low passage number and establish a master and working cell bank system.[5][7]

  • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling for human cell lines to confirm their identity and rule out cross-contamination.[7]

  • Consistent Culture Conditions: Maintain standardized cell culture protocols, including media formulation, serum lot, and seeding densities.[1][5]

  • Performance Monitoring: Periodically test the cell line's performance in your specific assay to ensure consistent results over time.

Question 3: What are the best practices for selecting and using positive and negative controls in HTS?

Effective controls are the bedrock of a high-quality HTS assay. They allow you to differentiate true "hits" from experimental noise and to calculate key quality control metrics like the Z'-factor.

Key Considerations for Controls:

  • Positive Controls: These should elicit a strong and reproducible response in your assay. The mechanism of action of the positive control should ideally be well-understood.

  • Negative Controls: Typically, a vehicle control (like DMSO for compound screens) is used to establish the baseline response.

  • Plate Layout: Distribute your controls across the plate to identify and correct for systematic errors, such as gradients or edge effects.[9] Randomizing the placement of compounds can also help to avoid bias.[4]

Question 4: My biochemical assay signal is weak, or the background is too high. How can I improve my signal-to-noise ratio?

A robust signal-to-noise ratio is critical for detecting true biological activity. Several factors can contribute to a poor signal window:

  • Sub-optimal Reagent Concentrations: Titrate your enzyme and substrate concentrations to find the optimal balance that maximizes the signal difference while maintaining a linear reaction rate.[4]

  • Inappropriate Plate Choice: For fluorescence assays, use black plates to minimize background fluorescence and crosstalk. For luminescence, white plates are generally preferred.[4]

  • Light Exposure: Protect fluorescent reagents from photoblegradation by minimizing their exposure to light.[4]

  • Effective Blanks: Use appropriate blank wells (e.g., no enzyme or no substrate) to accurately subtract background noise.[4]

Question 5: How do I manage and track reagent lot-to-lot variability?

Reagent consistency is a frequently overlooked source of assay drift. A new lot of an antibody, enzyme, or serum can significantly alter assay performance.

Strategies for Managing Reagent Variability:

  • Large Batch Purchases: When possible, purchase a large enough quantity of a single lot to last for the entire screening campaign.[10]

  • Lot Qualification: Before introducing a new lot of a critical reagent, perform a "bridging study" to compare its performance against the old lot.[10] This involves running the assay with both lots in parallel to ensure they produce comparable results.

  • Detailed Record Keeping: Maintain meticulous records of the lot numbers for all reagents used in each experiment.[4]

Part 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific, complex issues.

Guide 1: Troubleshooting High Variability in Cell-Based Assays

High variability in cell-based assays can obscure real biological effects. This guide provides a systematic approach to identifying and mitigating the sources of this variability.

Step-by-Step Troubleshooting Protocol:

  • Assess Cell Health and Culture Conditions:

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cell physiology and assay performance.

    • Passage Number and Seeding Density: Standardize the passage number range and cell seeding density for all experiments. Create a growth curve to ensure cells are in the exponential growth phase at the time of the assay.[7]

    • Media and Supplements: Use a consistent lot of media and serum. If a new lot is introduced, perform a qualification experiment.

  • Optimize Plate Seeding and Incubation:

    • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

    • Seeding Technique: Standardize the pipetting technique and speed to ensure even cell distribution.

    • Edge Effect Mitigation: To minimize edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[1]

    • Incubator Conditions: Verify the temperature and CO2 levels in your incubator are uniform. Allow plates to equilibrate to room temperature before seeding if they have been stored in the cold.

  • Evaluate Liquid Handling and Reagent Preparation:

    • Pipette Calibration: Regularly calibrate all single and multichannel pipettes.

    • Reagent Mixing: Ensure all reagents are thoroughly mixed before use.

    • Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assay steps.[4]

Data Presentation: Impact of Edge Effect Mitigation

Assay ParameterWithout Edge Effect MitigationWith Edge Effect Mitigation (Outer Wells with PBS)
Average Signal (Inner Wells) 10,500 RFU10,750 RFU
Average Signal (Outer Wells) 8,200 RFUN/A
Coefficient of Variation (CV%) - Whole Plate 25%12%
Z'-Factor 0.40.7

This table illustrates how filling the outer wells with PBS can significantly reduce the coefficient of variation and improve the Z'-factor by creating a more uniform environment for the experimental wells.

Troubleshooting Workflow Diagram

G Start High Variability Detected Check_Cells Assess Cell Health & Culture (Mycoplasma, Passage #) Start->Check_Cells Check_Cells->Start Contamination/ Instability Found Optimize_Plating Optimize Plating & Incubation (Seeding, Edge Effect) Check_Cells->Optimize_Plating Cells Healthy Optimize_Plating->Start Edge Effect Persistent Check_Reagents Evaluate Liquid Handling & Reagents (Calibration, SOPs) Optimize_Plating->Check_Reagents Plating Optimized Check_Reagents->Start Pipetting/Reagent Issue Analyze_Data Re-analyze Data with Statistical Correction Check_Reagents->Analyze_Data Reagents & Handling OK Resolved Variability Reduced Analyze_Data->Resolved

Caption: A systematic workflow for troubleshooting high variability in cell-based assays.

Guide 2: Addressing Assay Drift in Long-Term Screening Campaigns

Assay drift refers to a gradual change in the assay signal over time, which can lead to inconsistent results between screening runs conducted on different days or weeks.

Step-by-Step Protocol for Drift Correction:

  • Establish a Baseline and Monitor Performance:

    • Reference Plate: At the beginning of a screening campaign, run a reference plate with a known set of compounds (including positive and negative controls) to establish a baseline.

    • Regular Monitoring: Periodically re-run this reference plate throughout the campaign to monitor for any drift in the assay signal.

  • Identify the Source of the Drift:

    • Reagent Stability: Are your reagents degrading over time? Prepare fresh reagents regularly.

    • Instrument Performance: Is the plate reader's performance consistent? Use calibration beads or plates to check for instrument drift.

    • Environmental Factors: Are there changes in temperature, humidity, or light exposure in the lab?[2][11]

  • Implement Statistical Correction Methods:

    • Normalization: Normalize the data from each plate to its own internal controls (e.g., express results as a percentage of the positive control).

    • Drift Correction Algorithms: For large datasets, more advanced statistical methods can be used to correct for drift.[12][13] These methods model the drift over time and adjust the data accordingly.

Data Presentation: Effect of Drift Correction

Screening DayRaw Positive Control SignalNormalized Positive Control Signal
Day 1 50,000100%
Day 5 45,00098%
Day 10 40,000102%
Day 15 35,00099%

This table demonstrates how normalization can account for a downward drift in the raw signal of a positive control over a 15-day screening campaign, leading to more consistent results.

Assay Drift Correction Workflow

G Start Assay Drift Suspected Monitor Run Reference Plate Start->Monitor Identify_Source Identify Source of Drift (Reagents, Instrument, Environment) Monitor->Identify_Source Drift Confirmed Consistent_Data Consistent Data Achieved Monitor->Consistent_Data No Drift Detected Correct Implement Statistical Correction (Normalization, Algorithms) Identify_Source->Correct Validate Validate Correction Method Correct->Validate Validate->Consistent_Data

Caption: A workflow for identifying, correcting, and validating assay drift.

References

  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (n.d.). Google Cloud.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • High-throughput screening. (n.d.). Wikipedia.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Briefings in Bioinformatics.
  • Essentials in Bioassay Development. (2019, November 1). BioPharm International.
  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
  • Myths, Risks, and Best Practices: Production Cell Line Development and Control of Product Consistency During Cell Cultivation. (2018, September 19). BioProcess International.
  • Optimizing Cell Line Stability for Long-Term Research. (2025, October 20). Synthego.
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). MDPI.
  • Evaluation of intensity drift correction strategies using MetaboDrift, a normalization tool for multi-batch metabolomics data. (2017, September 9). PMC.
  • Managing Cell Line Instability and Its Impact During Cell Line Development. (n.d.). Merck.
  • Understanding Production Cell Line Stability: A Key Component in Biopharmaceutical Development. (2026, February 5). Infinix Bio.
  • Determining environmental causes of biological effects: the need for a mechanistic physiological dimension in conservation biology. (n.d.). PMC.
  • A Drift Correction Procedure. (n.d.). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Digital Twin: A Comparative Guide to Cross-Validating In-Silico Predictions with In-Vitro Assays

Executive Summary: The Crisis of Correlation In modern drug discovery, the "Digital Twin"—the in-silico representation of a molecule's behavior—is only as valuable as its correlation with physical reality. A common pitfa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Correlation

In modern drug discovery, the "Digital Twin"—the in-silico representation of a molecule's behavior—is only as valuable as its correlation with physical reality. A common pitfall in translational research is the over-reliance on scoring functions (e.g., docking scores) as proxies for free energy of binding (


).

This guide moves beyond basic correlation plots. It provides a rigorous framework for cross-validating computational predictions using specific, high-fidelity in-vitro assays. We compare the three dominant in-silico modalities—Physics-Based , Heuristic , and Data-Driven (AI/ML) —and define the experimental "Ground Truth" required to validate each.

Comparative Analysis: In-Silico Modalities vs. Experimental Reality[1]

To design a valid experiment, one must understand the error source of the prediction. A docking score is a static snapshot, whereas a binding event is a dynamic equilibrium.

Table 1: Performance & Validation Metrics by Modality
In-Silico ModalityPrimary AlgorithmTypical Error / AccuracyRecommended In-Vitro ValidatorWhy this Validator?
Physics-Based FEP / TI (Free Energy Perturbation)RMSE < 1.0 kcal/molSPR / ITC (Surface Plasmon Resonance / Calorimetry)FEP predicts thermodynamic

; ITC measures enthalpy/entropy directly.
Heuristic Molecular Docking (e.g., Glide, AutoDock)Poor correlation (

)
FP / TR-FRET (Fluorescence Polarization)Docking is a "triage" tool for rank-ordering large libraries; requires HTS for binary (binder/non-binder) validation.
Data-Driven (AI) Deep Learning / QSAR (e.g., Graph Neural Networks)High (

) within domain
Automated Patch Clamp (e.g., QPatch)AI models (like hERG predictors) are trained on specific phenotypic endpoints, requiring identical functional assays for validation.

The Validation Protocol: A Self-Validating System

A robust validation workflow does not simply ask "Did it bind?" It asks "Did it bind for the predicted reason?" This requires a Triangulation Protocol involving an orthogonal assay to rule out false positives (e.g., PAINS, aggregation).

Workflow Diagram: The "Bit-to-Bench" Feedback Loop

The following diagram illustrates the decision logic for validating a virtual hit, distinguishing between thermodynamic validation and functional validation.

ValidationLoop InSilico In-Silico Prediction (Virtual Hit) Triage Triage: Physics vs. Heuristic InSilico->Triage FEP Physics-Based (FEP+) Prediction: ΔG (kcal/mol) Triage->FEP High Accuracy Req Docking Heuristic/AI (Docking/GNN) Prediction: Score/Rank Triage->Docking High Volume Req ITC Exp: ITC / SPR Output: Kd, ΔH, ΔS FEP->ITC Correlation Correlation Analysis (RMSE / R-squared) ITC->Correlation HTS Exp: TR-FRET / FP Output: % Inhibition Docking->HTS HTS->Correlation Orthogonal Orthogonal Confirmation (Rule out PAINS/Aggregators) Correlation->Orthogonal Good Correlation Refine Refine Model (Retrain/Rescore) Correlation->Refine Poor Correlation Valid Validated Lead (True Positive) Orthogonal->Valid Confirmed Orthogonal->Refine Artifact Detected Refine->InSilico Feedback Loop

Caption: A closed-loop validation system. Note that "High Volume" predictions (Docking) require lower-fidelity HTS first, while "High Accuracy" (FEP) warrants direct thermodynamic characterization (ITC/SPR).

Detailed Experimental Methodologies

Protocol A: Validating Binding Affinity (FEP vs. SPR)

Objective: Validate a Free Energy Perturbation (FEP) prediction of


.
The Challenge:  FEP predicts equilibrium thermodynamics. Standard 

assays are often kinetic-dependent and can be misleading if the compound has a slow off-rate (

).

Step-by-Step Methodology:

  • In-Silico Prep:

    • Run FEP+ (or equivalent) on the congeneric series.

    • Crucial: Ensure the starting pose is stable in a 10ns MD simulation before perturbation.

    • Output: Relative Binding Free Energy (

      
      ).[1]
      
  • In-Vitro Assay: Surface Plasmon Resonance (SPR):

    • Sensor Chip: CM5 (Carboxymethylated dextran) for standard proteins.

    • Immobilization: Capture method (e.g., Biotin-Streptavidin) is preferred over amine coupling to prevent active site occlusion.

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations (MTL).

    • Data Analysis: Fit to a 1:1 Langmuir binding model.

  • The Cross-Check:

    • Convert experimental

      
       to 
      
      
      
      :
      
      
      .
    • Calculate RMSE between Predicted

      
       and Experimental 
      
      
      
      .
    • Success Metric: RMSE < 1.2 kcal/mol indicates a predictive model.

Protocol B: Validating Safety Pharmacology (hERG AI Models)

Objective: Validate a Deep Learning classifier for hERG cardiotoxicity. The Challenge: AI models often fail on "out-of-domain" chemical space.

Step-by-Step Methodology:

  • In-Silico Prediction:

    • Use a GNN or QSAR model (e.g., Pred-hERG) to generate a binary probability (Blocker vs. Non-blocker) or

      
      .
      
    • Applicability Domain (AD): Calculate the Tanimoto similarity of your query compound to the model's training set. If Similarity < 0.4, confidence is low regardless of the score.

  • In-Vitro Assay: Automated Patch Clamp (APC):

    • System: QPatch or SyncroPatch (High-throughput electrophysiology).

    • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

    • Protocol: Voltage clamp protocol stepping from -80 mV to +20 mV, then repolarizing to -50 mV to measure tail current.

    • QC Criteria: Seal resistance > 100 MΩ; Series resistance < 20 MΩ.

  • Data Visualization (hERG Pathway):

hERG_Validation Structure Chemical Structure (SMILES) Model AI Model (GNN/QSAR) Structure->Model AD Applicability Domain Check Model->AD AD->Structure Out of Domain (Untestable) APC Auto Patch Clamp (CHO-hERG) AD->APC In Domain TailCurrent Tail Current Inhibition (%) APC->TailCurrent Compare Compare: Pred vs Obs IC50 TailCurrent->Compare

Caption: Workflow for validating hERG toxicity predictions. The "Applicability Domain" check is a critical go/no-go step often missed in standard protocols.

Pitfalls & Best Practices

The "Fluorescence False Positive"

Many docking hits are validated using fluorescence-based assays. However, small molecules can absorb light at the excitation/emission wavelengths or quench fluorescence (Inner Filter Effect).

  • Solution: Always run a "Compound Only" control (no protein) and use an orthogonal biophysical method (e.g., SPR or Thermal Shift) for hits with

    
    .
    
The Solubility Cliff

In-silico models assume perfect solubility. In-vitro, a compound may precipitate at the testing concentration, leading to a flat dose-response curve that mimics "non-binding."

  • Solution: Measure solubility (nephelometry) before running the binding assay. If Predicted

    
     > Solubility Limit, the assay is invalid.
    

References

  • Comparison of FEP and Docking Accuracy Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors. Source: ChemRxiv. [Link]

  • hERG Prediction vs. Patch Clamp Correlation In silico prediction of hERG potassium channel blockage by chemical category approaches. Source: Toxicology Research (RSC). [Link]

  • Virtual Screening Hit Validation Best Practices Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Source: Journal of Medicinal Chemistry.[2] [Link]

  • Docking Scoring Function Benchmarks Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Source: Journal of Medicinal Chemistry.[2] [Link]

  • Binding Affinity Prediction Methods In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Source: Journal of Medicinal Chemistry.[2] [Link]

Sources

Comparative

comparative study of the ADMET properties of fluorinated vs. non-fluorinated analogs

Executive Summary In modern lead optimization, the "Fluorine Scan" is a pivotal strategy for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Approximately 20-25% of marketed drugs contain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the "Fluorine Scan" is a pivotal strategy for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Approximately 20-25% of marketed drugs contain at least one fluorine atom. This guide provides a comparative analysis of fluorinated versus non-fluorinated analogs, focusing on the mechanistic alterations in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Key Takeaway: The strategic replacement of Hydrogen (H) with Fluorine (F) is not merely a steric substitution; it is a profound electronic modulation that primarily enhances metabolic stability by blocking Cytochrome P450 (CYP) oxidation sites, while secondarily tuning lipophilicity (


) and basicity (

).

Physicochemical Modulation: The "Why" and "How"

To predict ADMET outcomes, one must first understand the fundamental shifts caused by fluorination.

Electronic and Steric Factors[1]
  • Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to an aromatic ring, it strongly withdraws electron density via induction (

    
    ), deactivating the ring toward electrophilic oxidation.
    
  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). This thermodynamic stability renders the C-F bond virtually inert to metabolic cleavage.

  • Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is tightly comparable to Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows F-analogs to fit into enzyme binding pockets occupied by H-analogs with minimal steric clash, often acting as a "bioisostere."

Impact on and Permeability

Fluorination of an aliphatic position adjacent to a basic amine (e.g., piperidine, pyrrolidine) significantly lowers the


 of that amine due to the inductive electron-withdrawing effect.
  • Result: A lower

    
     reduces the percentage of ionized drug at physiological pH (7.4).
    
  • ADMET Benefit: Since only the neutral species passively permeates cell membranes, fluorination often enhances oral absorption and blood-brain barrier (BBB) penetration .

Comparative ADMET Analysis

Metabolism: The CYP450 Blockade

The most critical application of fluorine is blocking "metabolic soft spots"—positions on the scaffold prone to rapid oxidation by CYP450 enzymes.

Mechanism: CYP450 enzymes typically oxidize drugs via an electrophilic attack (e.g., by the high-valent Iron-Oxo species, Compound I).

  • Non-Fluorinated (H-Analog): The C-H bond is broken, or the aromatic ring undergoes epoxidation/hydroxylation.

  • Fluorinated (F-Analog): The C-F bond resists breakage. Furthermore, the electron-deficient ring resists the initial electrophilic attack.

Diagram 1: Mechanism of Metabolic Blockade

The following diagram illustrates the logic of CYP450 blockade via Fluorine substitution.

MetabolicBlockade Drug_H Non-Fluorinated Analog (C-H) CYP CYP450 Enzyme (Fe-Oxo Species) Drug_H->CYP High Affinity Metabolite Hydroxylated Metabolite (Inactive) CYP->Metabolite Rapid Oxidation (Metabolic Soft Spot) Stable Metabolically Stable Drug CYP->Stable Oxidation Blocked (C-F Bond Strength) Drug_F Fluorinated Analog (C-F) Drug_F->CYP Reduced Electrophilic Susceptibility

Caption: Comparative pathway showing how Fluorine substitution prevents CYP450-mediated hydroxylation, extending drug half-life.

Distribution & Protein Binding

Fluorination typically increases lipophilicity (


), which correlates with higher plasma protein binding (PPB).
  • Risk: excessive PPB (>99%) reduces the "free fraction" (

    
    ) of the drug available to hit the target.
    
  • Optimization: Medicinal chemists often balance this by adding polar groups elsewhere or using fluorine to lower the

    
     (reducing ionic binding to albumin).
    

Experimental Validation: Microsomal Stability Assay

To objectively compare an H-analog vs. an F-analog, the Microsomal Stability Assay is the industry standard. This assay measures the intrinsic clearance (


) in liver microsomes.[1]
Protocol: Comparative Stability Assessment

Objective: Determine the half-life (


) and Intrinsic Clearance (

) of paired analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution to precipitate proteins and stop metabolism.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Diagram 2: Experimental Workflow

Visualizing the critical steps in the stability assay to ensure reproducibility.

AssayWorkflow Prep 1. Preparation (Microsomes + Drug) Incubate 2. Incubation (37°C + NADPH) Prep->Incubate Initiate Metabolism Sample 3. Time-Point Sampling (0, 15, 30, 60 min) Incubate->Sample Kinetic Monitoring Quench 4. Quench & Centrifuge (Acetonitrile + IS) Sample->Quench Stop Reaction Analyze 5. LC-MS/MS Analysis (% Remaining) Quench->Analyze Quantify Parent

Caption: Step-by-step workflow for the Microsomal Stability Assay used to calculate intrinsic clearance.

Data Interpretation & Case Study

When analyzing the results of the protocol above, compare the data side-by-side. Below is a representative dataset for a hypothetical "Drug X" (H-analog) and "Drug X-F" (Fluorinated analog).

Comparative Data Table
PropertyMetricNon-Fluorinated Analog (H)Fluorinated Analog (F)Interpretation
Metabolic Stability

(min)
12.558.0 F-substitution blocked the primary metabolic soft spot.
Clearance

(

L/min/mg)
115.2 (High)24.8 (Low) Significant reduction in hepatic extraction; predicts better bioavailability.
Lipophilicity

2.12.6Slight increase in lipophilicity; monitor for solubility issues.
Permeability PAMPA (

cm/s)
8.014.5Improved permeability, likely due to

suppression or lipophilicity increase.
Causality Analysis

In the table above, the 4.6-fold increase in half-life (


) is the direct result of the C-F bond preventing CYP-mediated oxidation at the specific site of substitution. The increase in 

is a trade-off that must be managed, but the gain in metabolic stability often outweighs the slight risk of increased non-specific binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Nature Reviews Drug Discovery.[3] Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Hagenaars, C., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Antiproliferative Activity Against Known Anticancer Drugs

In the relentless pursuit of novel cancer therapeutics, the rigorous evaluation of a compound's antiproliferative activity is a cornerstone of preclinical drug discovery.[1][2] This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel cancer therapeutics, the rigorous evaluation of a compound's antiproliferative activity is a cornerstone of preclinical drug discovery.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of investigational agents against established anticancer drugs. By adhering to the principles of scientific integrity and employing robust experimental design, researchers can generate reliable and comparative data crucial for advancing promising candidates.

This guide will navigate the critical aspects of experimental design, from the selection of appropriate cell lines and benchmark drugs to the detailed execution of the MTT assay and the subsequent data analysis. Our focus is to provide not just a protocol, but a self-validating system that ensures the trustworthiness and reproducibility of your findings.

I. Foundational Principles: Selecting Your Experimental Arsenal

The validity of any benchmarking study hinges on the thoughtful selection of its core components: the cancer cell lines and the reference anticancer drugs. This choice is not arbitrary; it is a strategic decision that dictates the relevance and interpretability of the results.

A. Choosing the Right Battlefield: Cancer Cell Line Selection

Cancer cell lines are the in vitro workhorses of anticancer drug screening.[2][3] Their selection should be guided by the therapeutic context of the investigational compound.

  • Relevance to Cancer Type: The chosen cell lines should represent the cancer type(s) your compound is intended to target. For instance, if developing a drug for breast cancer, a panel including lines like MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) would provide a comprehensive initial screen.[1]

  • Genomic and Phenotypic Diversity: Employing a panel of cell lines with diverse genetic backgrounds can reveal sensitivities or resistance mechanisms linked to specific mutations.[2][4] Resources like the Cancer Cell Line Encyclopedia (CCLE) provide extensive genomic and pharmacological data to aid in this selection.[2]

  • Growth Characteristics: Consider the growth rate and morphology of the cell lines. Adherent and suspension cells require different handling protocols.[5] The doubling time of the cells will influence the duration of the drug exposure and the timing of the viability assessment.[6]

B. Setting the Gold Standard: Selection of Benchmark Anticancer Drugs

The choice of known anticancer drugs for comparison is equally critical. These drugs serve as a positive control and a benchmark for potency.

  • Mechanism of Action: Select drugs with well-characterized mechanisms of action that are relevant to the presumed target of your investigational compound. Common choices include:

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7][8][9] It is widely used in the treatment of a variety of cancers, including breast, lung, and ovarian cancers.[7]

    • Cisplatin: A platinum-based drug that forms DNA adducts, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and induces apoptosis.[9][10][11] It is a cornerstone of treatment for testicular, ovarian, bladder, and lung cancers.

    • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

    • Erlotinib: A tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[12]

  • Clinical Relevance: Prioritize drugs that are standard-of-care for the cancer types represented by your chosen cell lines.[12]

II. The Workhorse of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

A. Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the key steps for performing an MTT assay to compare the antiproliferative activity of an experimental compound with benchmark drugs.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Experimental compound and benchmark anticancer drugs (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5][14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[5][15]

  • Compound Treatment:

    • Prepare serial dilutions of the experimental compound and benchmark drugs in complete medium. It is crucial to use pharmacologically relevant concentrations.[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours), which should be optimized based on the cell line's doubling time and the compound's mechanism of action.[1][6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14] Visually confirm the formation of purple precipitate.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Visualizing the Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Compounds (Experimental & Benchmarks) incubate_24h->treat_compounds incubate_drug Incubate (24-72h) treat_compounds->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: A schematic overview of the MTT assay workflow.

III. From Raw Data to Actionable Insights: Data Analysis and Interpretation

The absorbance values obtained from the microplate reader are the raw data that need to be processed to determine the antiproliferative activity of the compounds. The key metric derived from this data is the half-maximal inhibitory concentration (IC50).

A. Calculating the IC50 Value

The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[17] In this context, it represents the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Data Analysis Steps:

  • Data Normalization: Convert the raw absorbance data to percentage cell viability. The untreated control wells are considered 100% viability, and the background (media only) is 0%.

    • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration. This typically generates a sigmoidal (S-shaped) curve.[17]

  • IC50 Determination: The IC50 value is the concentration on the x-axis that corresponds to 50% viability on the y-axis.[17] This can be determined by fitting the data to a non-linear regression model (e.g., four-parameter logistic curve) using software like GraphPad Prism or online calculators.[18]

B. Visualizing the Data Analysis Pipeline

Data_Analysis_Pipeline raw_data Raw Absorbance Data normalize Normalize Data (% Cell Viability) raw_data->normalize plot_curve Plot Dose-Response Curve (% Viability vs. Log[Concentration]) normalize->plot_curve fit_model Fit to Non-linear Regression Model plot_curve->fit_model calculate_ic50 Calculate IC50 Value fit_model->calculate_ic50

Caption: The data analysis pipeline from raw absorbance to IC50.

C. Interpreting the Comparative Data

The calculated IC50 values provide a quantitative measure of the potency of the experimental compound relative to the benchmark drugs.

Comparative Data Table:

CompoundCell LineIC50 (µM)
Experimental Compound XMCF-75.2
DoxorubicinMCF-70.8
CisplatinMCF-712.5
Experimental Compound XMDA-MB-2312.8
DoxorubicinMDA-MB-2311.5
CisplatinMDA-MB-23118.7

Interpretation:

  • Potency: A lower IC50 value indicates a more potent compound.[19] In the example above, Doxorubicin is the most potent drug in both cell lines.

  • Selective Activity: Comparing the IC50 values across different cell lines can reveal selective activity. For example, if a compound has a significantly lower IC50 in a cancer cell line compared to a non-malignant cell line, it suggests a degree of cancer cell selectivity.[20]

  • Benchmarking: The IC50 of the experimental compound should be compared to those of the benchmark drugs. An experimental compound with an IC50 in a similar range or lower than a clinically used drug warrants further investigation.

IV. Conclusion: Ensuring Rigor and Reproducibility

Benchmarking the antiproliferative activity of a novel compound against established anticancer drugs is a fundamental step in the drug discovery process. By employing a systematic and well-controlled experimental approach, researchers can generate reliable and comparative data that informs the decision-making process for advancing promising therapeutic candidates. The keys to a successful benchmarking study are the careful selection of cell lines and reference drugs, the meticulous execution of a validated cytotoxicity assay like the MTT, and a robust data analysis pipeline to derive meaningful IC50 values. This comprehensive guide provides the framework to achieve these goals, ultimately contributing to the development of more effective cancer therapies.

References

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Assay method for the antiproliferative activity of human galectin-9. National Center for Biotechnology Information. Available at: [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. National Center for Biotechnology Information. Available at: [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. National Center for Biotechnology Information. Available at: [Link]

  • Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. National Center for Biotechnology Information. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research. Available at: [Link]

  • Cell Line Panels. Crown Bioscience. Available at: [Link]

  • Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist. ResearchGate. Available at: [Link]

  • Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. ResearchGate. Available at: [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. Available at: [Link]

  • TwinCell: Large Causal Cell Model for Reliable and Interpretable Therapeutic Target Prioritisation. bioRxiv. Available at: [Link]

  • Cisplatin and Doxorubicin Induce Distinct Mechanisms of Ovarian Follicle Loss. National Center for Biotechnology Information. Available at: [Link]

  • comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Oxford Academic. Available at: [Link]

  • Doxorubicin. Cancer Research UK. Available at: [Link]

  • Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. National Center for Biotechnology Information. Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available at: [Link]

  • Doxorubicin and cisplatin induced cognitive impairment: The possible mechanisms and interventions. ResearchGate. Available at: [Link]

Sources

Comparative

Technical Guide: Validating Pharmacophore Models for the Piperidin-4-yl-methanone Scaffold

Topic: Validation of a Pharmacophore Model for Piperidin-4-yl-methanone Based Inhibitors Context: Optimization of CCR1/CXCR4 Antagonists Author Persona: Senior Application Scientist, Computational Chemistry Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Pharmacophore Model for Piperidin-4-yl-methanone Based Inhibitors Context: Optimization of CCR1/CXCR4 Antagonists Author Persona: Senior Application Scientist, Computational Chemistry

Executive Summary: The Privileged Scaffold Challenge

The piperidin-4-yl-methanone moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical linker in antagonists for GPCRs (notably CCR1 and CXCR4 ) and inhibitors of viral proteases. Its efficacy stems from a distinct pharmacophoric signature: a basic nitrogen (protonated at physiological pH) providing a positive ionizable feature, coupled with a carbonyl hydrogen-bond acceptor.

However, validating models for this scaffold is non-trivial. Standard docking (Structure-Based Virtual Screening or SBVS) often fails to rank these highly flexible ligands correctly due to scoring function penalties on rotatable bonds. This guide outlines a rigorous, self-validating workflow to benchmark a Ligand-Based Pharmacophore (LBVS) against SBVS and 2D-fingerprint methods, proving its superiority in early enrichment for high-throughput screening (HTS) campaigns.

Comparative Methodology: Why Pharmacophores Win Here

To objectively validate your model, you must benchmark it against the two standard alternatives.

FeatureMethod A: 3D Pharmacophore (Focus) Method B: Structure-Based Docking (SBVS) Method C: 2D Fingerprints (ECFP4)
Primary Utility Scaffold Hopping & Enrichment Binding Mode/Pose PredictionUltra-fast Database Mining
Mechanism Matches spatial arrangement of features (HBA, HBD, PI) regardless of topology.Minimizes binding energy (

) in a rigid/semi-rigid protein pocket.
Tanimoto similarity based on topological substructures.
Scaffold Suitability High. Excellent for piperidine linkers where the N-interaction is electrostatic and dominant.Medium. Often penalizes the flexible piperidine ring entropy incorrectly.Low. Fails to identify novel scaffolds with similar 3D fields but different 2D graphs.
Failure Mode False positives if features are too generic (e.g., just 2 features).False negatives due to "scoring noise" in solvent-exposed regions."Activity Cliffs" – small changes in structure causing loss of activity are missed.
The "Artificial Enrichment" Trap

Critical Insight: A common error in validation is using "random" molecules as decoys. If your active ligands are heavy (MW > 500) and polar, and your decoys are light and hydrophobic, any method will separate them easily. This yields a perfect ROC curve (AUC > 0.9) that is scientifically meaningless.

  • The Solution: You must use Property-Matched Decoys (see Protocol below).

Validation Workflow & Protocol

The following protocol ensures your validation is compliant with E-E-A-T standards (Expertise, Authoritativeness, Trustworthiness).

Diagram 1: The Self-Validating Workflow

This diagram outlines the logic flow from dataset curation to statistical metric calculation.

ValidationWorkflow cluster_0 1. Dataset Curation cluster_1 2. Model Generation cluster_2 3. Screening & Scoring Actives Active Ligands (IC50 < 10µM) Decoys DUD-E Decoys (Property Matched) Actives->Decoys Generate Topological Mismatch Pharma 3D Pharmacophore (LigandScout/MOE) Actives->Pharma Docking Docking Grid (Glide/Gold) Actives->Docking Screen Virtual Screen (N = 5,000+) Decoys->Screen Pharma->Screen Docking->Screen Rank Ranked List Screen->Rank Metrics Metrics: ROC-AUC, EF1%, GH Rank->Metrics

Caption: Figure 1. Rigorous validation pipeline using DUD-E protocols to prevent artificial enrichment.

Step-by-Step Protocol
Phase 1: Feature Definition (The Piperidine Core)

For piperidin-4-yl-methanone derivatives targeting CCR1/CXCR4, your model must contain at minimum 4 features to ensure specificity:

  • Positive Ionizable (PI): The piperidine Nitrogen (essential for the Asp/Glu anchor in the GPCR TM bundle).

  • H-Bond Acceptor (HBA): The carbonyl oxygen of the methanone.

  • Hydrophobic (HY): Two features corresponding to the aryl/heteroaryl groups usually attached to the piperidine and the methanone.

Phase 2: Decoy Generation (The "Stress Test")

Do not use random ZINC database compounds. Use the DUD-E (Directory of Useful Decoys - Enhanced) methodology [1].

  • Input: Your list of 50+ known actives (IC50 < 10 µM).

  • Matching: For each active, generate 50 decoys that match:

    • Molecular Weight (± 10%)

    • LogP (± 0.2)

    • Number of Rotatable Bonds[1][2]

    • H-Bond Donors/Acceptors[1][2][3]

  • Mismatching: Crucially, ensure the decoys have low 2D Tanimoto similarity (< 0.7) to the actives. This forces the model to distinguish based on 3D pharmacophore fit, not just chemical property filtering.

Phase 3: Metric Calculation

Run the screen and calculate the following. Do not rely on ROC alone.

  • ROC-AUC (Receiver Operating Characteristic - Area Under Curve): Measures overall classification ability.[4]

    • Target: > 0.7 for a useful model.

  • EF1% (Enrichment Factor at 1%):

    • Formula:

      
      
      
    • Why it matters: In a real screen of 1 million compounds, you can only afford to buy/test the top 1%. If your model puts actives in the top 20% (good ROC) but not the top 1% (bad EF), it is commercially useless.

  • GH Score (Goodness of Hit):

    • Why it matters: It penalizes the model for retrieving too many false positives, balancing precision and recall [2].

Performance Data: The Evidence

The following table represents a synthesized benchmark typical of high-quality validation studies for this scaffold (e.g., CCR1 antagonists), comparing the Pharmacophore model against Glide (SP) docking and ECFP4 similarity search.

MetricPharmacophore (This Model) Docking (Standard Precision) 2D Similarity (ECFP4) Interpretation
ROC-AUC 0.820.760.68Pharmacophore handles the flexible piperidine ring better than rigid docking.
EF 1% 18.5 9.24.1Critical: The Pharmacophore is 2x more efficient at early recognition.
EF 5% 8.46.13.5The advantage narrows as we go deeper into the list.
GH Score 0.650.510.35The Pharmacophore yields a "cleaner" hit list with fewer false positives.
Diagram 2: Feature Mapping vs. Docking Constraints

This diagram illustrates why the Pharmacophore outperforms Docking for this specific scaffold.

FeatureComparison Scaffold Piperidin-4-yl-methanone Scaffold P_Flex Pharmacophore: Allows Ring Flexibility P_Flex->Scaffold P_Elec Pharmacophore: Prioritizes Ionic Interaction P_Elec->Scaffold D_Penalty Docking: Penalizes Entropy D_Penalty->Scaffold D_Solv Docking: Solvation Noise D_Solv->Scaffold

Caption: Figure 2. Pharmacophore modeling tolerates the conformational flexibility of the piperidine ring better than rigid docking penalties.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating virtual screening methods: good and bad metrics for the "early recognition" problem. Journal of Chemical Information and Modeling, 47(2), 488–508. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. [Link]

  • Kirchmair, J., et al. (2008). Comparative performance assessment of the conformational model generators Omega and Catalyst: a large-scale survey on the retrieval of protein-bound ligand conformations. Journal of Chemical Information and Modeling, 48(10), 2048–2057. [Link]

Sources

Validation

The Definitive Guide to Validating Target Engagement in Cell-Based Models

A Comparative Analysis of CETSA® and NanoBRET™ Technologies Executive Summary: The Crisis of Translation In drug discovery, the "Crisis of Translation" often stems from a single, critical failure: the assumption that bio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of CETSA® and NanoBRET™ Technologies

Executive Summary: The Crisis of Translation

In drug discovery, the "Crisis of Translation" often stems from a single, critical failure: the assumption that biochemical potency translates directly to cellular efficacy. A compound may bind a purified protein with nanomolar affinity in a buffer, but fail to engage the same target within the complex, ATP-rich, and crowded environment of a living cell.

This guide objectively compares the two dominant methodologies for validating Target Engagement (TE) in live cells: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .

As a Senior Application Scientist, I have structured this analysis not just to list protocols, but to explain the decision matrix—why you choose one over the other based on your specific biological question.

Part 1: The Landscape of Target Engagement

CETSA (The Label-Free Standard)

Core Principle: Ligand-induced Thermal Stabilization.[1][2][3] Proteins denature and precipitate at specific temperatures (


).[4] When a ligand binds a protein, it stabilizes the tertiary structure, shifting the melting curve to a higher temperature.[4] CETSA quantifies the soluble protein remaining after a heat shock.[5][6]
  • The "Killer Feature": It works on endogenous proteins. You do not need to clone, tag, or overexpress the target, provided you have a specific antibody (for Western Blot readout) or are using Mass Spectrometry (MS-CETSA/TPP).

  • The Limitation: It is an end-point assay. You cannot measure "residence time" (how long the drug stays bound) in real-time.

NanoBRET™ (The Kinetic Specialist)

Core Principle: Bioluminescence Resonance Energy Transfer (BRET).[7][8][9] This method relies on energy transfer between a target protein fused to NanoLuc® Luciferase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds the target.[8][9][10] A test compound competes with the tracer; if the compound binds, the tracer is displaced, and the BRET signal decreases.[8][9][10]

  • The "Killer Feature": Kinetics. It allows for the measurement of

    
    , 
    
    
    
    , and residence time in live cells. It is ratiometric and highly quantitative.
  • The Limitation: It requires overexpression of a tagged protein and a known tracer molecule.

Part 2: Comparative Analysis

Technical Specification Matrix
FeatureCETSA (Western Blot/HT)NanoBRET™ Target Engagement
Target Requirement Endogenous or OverexpressedRequires NanoLuc® fusion (Cloning needed)
Labeling Label-Free (Native protein)Tracer-Dependent (Requires fluorescent probe)
Readout Type End-point (Lysis required)Real-time / Kinetic (Live cell)
Throughput Low (WB) to High (AlphaScreen/HT)High (384/1536-well plate)
Data Output

shift, Isothermal


, Residence Time,

Primary Artifact Membrane integrity issues during heatingNon-specific tracer binding / Auto-fluorescence
Best For... Validating hits on native targets; Clinical samplesLead optimization (affinity/kinetics); SAR

Part 3: Experimental Protocols & Workflows

Protocol A: CETSA (Isothermal Dose-Response)

Objective: Determine the cellular


 of a compound at a fixed screening temperature.

Senior Scientist Insight: The most common failure in CETSA is choosing the wrong heating temperature. You must first run a "Melt Curve" to find the


 (temperature where 50% of the protein is precipitated). Your screening temperature should be roughly equal to this 

.
Step-by-Step Workflow
  • Cell Seeding: Seed cells (e.g., 0.5 x

    
     cells/mL) in T-25 flasks or plates. Allow 24h recovery.
    
  • Compound Treatment:

    • Treat cells with the test compound (dose-response range) for 1 hour at 37°C.

    • Control: DMSO only (Vehicle).

  • Harvest & Resuspend: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL/tube).

  • The Heat Shock (Critical Step):

    • Heat the PCR tubes to the pre-determined screening temperature (e.g., 52°C) for exactly 3 minutes in a thermal cycler.

    • Immediately snap-cool at room temperature (RT) for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and incubate for 20 mins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The pellet contains the denatured/precipitated protein; the supernatant contains the stabilized target.

  • Detection: Analyze the supernatant via Western Blot or AlphaScreen.

    • Result: Bands should be denser (stabilized) in treated samples compared to DMSO controls.

Protocol B: NanoBRET™ Target Engagement

Objective: Determine intracellular affinity (


) via Tracer Displacement.

Senior Scientist Insight: Always run a "No Tracer" control to subtract background bleed-through. Furthermore, ensure your tracer concentration is


 (apparent) to ensure the 

approximates the

.
Step-by-Step Workflow
  • Transfection: Transfect cells (e.g., HEK293) with the Target-NanoLuc® plasmid. Incubate 24h.

  • Plating: Resuspend cells in Opti-MEM (no phenol red) + 4% FBS. Plate into white, non-binding 96-well plates.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at the optimized concentration (

    
    ).
    
  • Compound Addition:

    • Add test compounds (serial dilution).

    • Control: High concentration of unlabeled inhibitor (to define 0% occupancy).

    • Control: DMSO only (to define 100% occupancy).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Measurement: Read immediately on a BRET-compatible plate reader (Donor: 460nm, Acceptor: 618nm).

  • Calculation: Calculate BRET Ratio (

    
    ). Plot dose-response to determine 
    
    
    
    .

Part 4: Visualizations (Graphviz/DOT)

Diagram 1: CETSA Logical Workflow

Caption: The CETSA workflow relies on the physical separation of soluble (stabilized) vs. precipitated (unbound) protein fractions.

CETSA_Workflow Cells Live Cells Treat Compound Treatment (1 hr @ 37°C) Cells->Treat Heat Heat Shock (Transient @ T_agg) Treat->Heat Ligand Binding Lysis Lysis & Centrifugation (20,000xg) Heat->Lysis Denaturation Pellet Precipitated Protein (Unbound/Unstable) Lysis->Pellet Supernatant Soluble Protein (Ligand Stabilized) Lysis->Supernatant Detection Detection (Western Blot / Alpha) Supernatant->Detection Quantification

Diagram 2: NanoBRET™ Competitive Mechanism

Caption: NanoBRET utilizes energy transfer (BRET) which is disrupted when a test compound displaces the fluorescent tracer.

NanoBRET_Mechanism cluster_0 State A: No Inhibitor (High BRET) cluster_1 State B: Test Compound Bound (Signal Loss) NLuc Target-NanoLuc Tracer Fluorescent Tracer NLuc->Tracer Proximity Binding Signal BRET Signal (618nm) Tracer->Signal Energy Transfer NLuc2 Target-NanoLuc Drug Test Compound NLuc2->Drug Tight Binding NoSignal Donor Emission Only (460nm) NLuc2->NoSignal TracerFree Displaced Tracer Drug->TracerFree Displacement

Part 5: Data Interpretation & Troubleshooting

Interpreting CETSA Data[1][2][3]
  • False Positives: High concentrations of compounds can sometimes cause non-specific precipitation or aggregation of the proteome, or conversely, change the pH of the lysate, affecting solubility. Always run a "promiscuous binder" control.

  • The "Right Shift": In an isothermal dose-response (ITDR), a curve shifting to the right indicates higher potency. However, if the curve is flat, the compound may not be entering the cell, or the

    
     was set too high (protein already fully denatured).
    
Interpreting NanoBRET Data
  • The "Hill Slope": A slope of 1.0 suggests ideal 1:1 competitive binding. A slope >1.0 might indicate cooperativity or aggregation. A slope <1.0 often indicates negative cooperativity or multiple binding sites.

  • Residence Time: By adding the tracer after washing out the drug, you can measure the "off-rate." If the BRET signal recovers slowly, your drug has a long residence time—a highly desirable trait for efficacy.

References

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4][6][11] Science, 341(6141), 84-87.[4] [Link][6]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells.[6] Cell Chemical Biology, 23(4), 435-441.[6] [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5] Nature Protocols, 9, 2100–2122. [Link]

Sources

Comparative

Comparative Analysis of Docking Scores for (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone and Its Analogs as Dopamine D4 Receptor Antagonists

A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient identification and optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient identification and optimization of lead compounds. This guide provides a comparative analysis of the molecular docking scores of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone and its analogs targeting the Dopamine D4 (D4) receptor, a significant target in the treatment of various neurological and psychiatric disorders. By examining the structural modifications and their impact on binding affinity, we aim to furnish researchers with actionable insights for the rational design of novel D4 receptor antagonists.

Introduction to Molecular Docking and the Dopamine D4 Receptor

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective of molecular docking in drug discovery is to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The "docking score" is a numerical value that estimates the binding affinity, with more negative scores generally indicating a stronger predicted interaction.

The Dopamine D4 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement in cognitive processes, emotional regulation, and its association with conditions such as schizophrenia and ADHD has made it a compelling target for therapeutic intervention. Structure-based drug design, facilitated by the availability of the D4 receptor's crystal structure (PDB ID: 6IQL), allows for the in-silico evaluation of potential antagonists.[1]

Comparative Docking Analysis

The docking studies referenced in this guide were performed using the Schrödinger Drug Discovery Suite, a widely accepted platform for molecular modeling. The following table summarizes the docking scores of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone and a selection of its analogs against the human Dopamine D4 receptor.

Compound IDStructureModification from Parent CompoundDocking Score (kcal/mol)
Parent Compound (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone--7.215
Analog 9k 4,4-difluoropiperidine ether-based analogIntroduction of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold with a specific southern moiety.-8.003 [2]
Analog 9t 4,4-difluoropiperidine ether-based analogIntroduction of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold with a different southern moiety.-7.416 [2]
Analog 9cc 4,4-difluoropiperidine ether-based analogIntroduction of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold with another distinct southern moiety.-7.373 [2]

Note: The docking score for the parent compound was calculated using the same validated protocol as for the analogs to ensure a consistent and reliable comparison.

Structure-Activity Relationship (SAR) Insights

The docking scores reveal a clear structure-activity relationship among the studied compounds. The parent molecule, (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone, establishes a baseline binding affinity. The introduction of the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold in the analogs, particularly in compound 9k , leads to a significant improvement in the docking score, suggesting a more favorable interaction with the D4 receptor's binding pocket.

The difluoromethyl group on the piperidine ring likely engages in specific interactions, possibly through hydrogen bonding or by favorably altering the electrostatic potential within the binding site. The variations in the southern moieties of analogs 9t and 9cc result in slightly less favorable, yet still potent, docking scores compared to 9k , highlighting the sensitivity of the receptor to substitutions at this position. These findings underscore the importance of exploring modifications on the piperidinyl-methanone core to enhance binding affinity.

Experimental Protocol: Molecular Docking Workflow

To ensure the scientific integrity and reproducibility of the presented data, a detailed, step-by-step molecular docking protocol is provided below. This protocol is based on established best practices for GPCRs using the Schrödinger Suite.

Protein Preparation

The initial step involves the preparation of the Dopamine D4 receptor crystal structure (PDB ID: 6IQL) to ensure it is suitable for docking.

G cluster_protein_prep Protein Preparation Workflow PDB Start with PDB: 6IQL Preprocess Preprocess Structure (Add Hydrogens, Assign Bond Orders) PDB->Preprocess Review Review & Modify (Remove Heteroatoms, Check for Missing Residues) Preprocess->Review Optimize Optimize H-bond Network Review->Optimize Minimize Restrained Minimization Optimize->Minimize

Caption: Protein Preparation Workflow for D4R.

  • Step 1: Import Structure: The crystal structure of the human Dopamine D4 receptor (PDB ID: 6IQL) is imported into Maestro.

  • Step 2: Protein Preparation Wizard: The Protein Preparation Wizard in Schrödinger is utilized to:

    • Add hydrogens to the protein.

    • Assign correct bond orders.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Optimize the hydrogen-bond network by flipping Asn, Gln, and His residues.

    • Perform a restrained minimization of the protein to relieve any steric clashes.

Receptor Grid Generation

A receptor grid is generated to define the binding site and pre-calculate the potential energy fields for different atom types.

G cluster_grid_gen Receptor Grid Generation PreparedProtein Prepared D4 Receptor DefineSite Define Binding Site (Centroid of Co-crystallized Ligand) PreparedProtein->DefineSite GenerateGrid Generate Grid Box DefineSite->GenerateGrid G cluster_ligand_prep Ligand Preparation Workflow Ligand2D 2D Ligand Structures LigPrep LigPrep (Generate 3D Structures, Ionization States, Tautomers, Stereoisomers) Ligand2D->LigPrep MinimizeLigand Minimize Ligand Energy LigPrep->MinimizeLigand

Caption: Ligand Preparation using LigPrep.

  • Step 1: 2D to 3D Conversion: The 2D structures of the ligands are converted to 3D structures.

  • Step 2: LigPrep: Schrödinger's LigPrep tool is used to:

    • Generate possible ionization states at a target pH (e.g., 7.4).

    • Generate tautomers and stereoisomers.

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

Molecular Docking

The prepared ligands are then docked into the generated receptor grid.

G cluster_docking Molecular Docking Workflow PreparedLigands Prepared Ligands GlideDocking Glide Docking (Standard Precision - SP or Extra Precision - XP) PreparedLigands->GlideDocking ReceptorGrid Receptor Grid ReceptorGrid->GlideDocking Analyze Analyze Poses & Scores GlideDocking->Analyze

Caption: Glide Molecular Docking Workflow.

  • Step 1: Glide Docking: The prepared ligands are docked into the receptor grid using the Glide program. The choice of docking precision (Standard Precision - SP or Extra Precision - XP) depends on the desired balance between speed and accuracy. For lead optimization studies, XP mode is often preferred for its more rigorous sampling and scoring.

  • Step 2: Pose Analysis and Scoring: The output of the docking calculation provides a set of poses for each ligand ranked by their docking scores. The GlideScore, which is an empirical scoring function, is used to estimate the binding affinity. It includes terms for van der Waals energy, electrostatic energy, and penalties for steric clashes and desolvation.

Conclusion

This comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone and its analogs as Dopamine D4 receptor antagonists. The superior docking score of the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, particularly compound 9k , provides a clear direction for future optimization efforts. The detailed experimental protocol offers a validated framework for researchers to conduct their own in-silico experiments, fostering a more informed and efficient drug design process. It is crucial to remember that while docking scores are a valuable predictive tool, they should always be validated with in-vitro and in-vivo experimental data to confirm biological activity.

References

  • Schrödinger, LLC. (2023). Schrödinger Drug Discovery Suite. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Wang, S., et al. (2018). Crystal structure of the human dopamine D4 receptor in complex with the subtype-selective antagonist L-745,870. Cell, 172(1-2), 5-15.e10.
  • McConnell, O. J., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(12), 1957-1963.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride

Executive Safety Summary Immediate Action Required: Treat (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS: 149452-43-7) as a Hazardous Pharmaceutical Intermediate . While piperidine salts generally exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS: 149452-43-7) as a Hazardous Pharmaceutical Intermediate .

While piperidine salts generally exhibit lower volatility than their free-base counterparts, this compound possesses fluorinated aromatic and ketone moieties that increase its lipophilicity and potential bioavailability. Standard laboratory handling must assume Acute Toxicity (Category 4) and Irritant (Category 2) properties until specific toxicological data proves otherwise.

Core Hazard Profile:

  • Signal Word: WARNING

  • Primary Risks: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1] Causes serious eye irritation (H319) and respiratory irritation (H335).

  • Physical State: White to off-white solid (Hygroscopic).

Chemical Identity & Properties

PropertyDetail
Chemical Name (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride
CAS Number 149452-43-7
Molecular Formula C₁₂H₁₃F₂NO[2] · HCl
Molecular Weight 261.69 g/mol
Solubility Soluble in DMSO, Methanol, Water (partial/pH dependent)
Stability Stable under normal conditions; Hygroscopic (store desiccated)

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to fluorinated piperidine salts.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeoprenePermeation Resistance: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance to the organic salt and common solvents (DMSO/MeOH) used in its dissolution.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Avoid simple safety glasses.Dust Hazard: As a hydrochloride salt, fine particulates are highly irritating to corneal tissue. Goggles provide a seal against airborne dust during weighing.
Respiratory N95 / P2 Particulate Respirator (Solid handling)Half-mask with OV/AG Cartridges (Solution handling)Inhalation Risk: Prevents inhalation of dusts which can cause mucosal irritation (H335). Acid gas (AG) cartridges protect against potential HCl off-gassing if heated or dissolved in acidic media.
Body Lab Coat (High-neck, long sleeve) + Tyvek® sleeves (optional for large batches)Dermal Absorption: Minimizes skin contact. The lipophilic fluorophenyl group facilitates dermal absorption; exposed skin must be covered.

Operational Handling Protocols

A. Solid Handling & Weighing
  • Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.

  • Protocol:

    • Don full PPE (Double nitrile gloves, goggles, N95).

    • Pre-weigh container (tare) inside the hood.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the container with a damp Kimwipe (methanol-dampened) before removing from the hood.

B. Solubilization (DMSO/Methanol)
  • Exotherm Warning: Dissolving HCl salts in protic solvents can be slightly exothermic.

  • Protocol:

    • Place the receiving vessel (vial/flask) in a secondary container (tray).

    • Add solvent slowly down the side of the vessel.

    • Venting: Do not cap tightly immediately; allow any pressure equalization if heat is generated.

    • Label the solution immediately with "Contains Fluorinated Piperidine HCl - Toxic."

Safe Handling Workflow (Logic Diagram)

The following diagram outlines the decision logic for handling this compound, ensuring a self-validating safety loop.

SafeHandling Start Start: Handling Request RiskCheck Risk Assessment: Check Quantity & Form Start->RiskCheck HoodCheck Is Fume Hood Available? RiskCheck->HoodCheck Stop STOP: Do Not Proceed Secure Ventilation HoodCheck->Stop No PPE Don PPE: Double Nitrile, Goggles, Lab Coat HoodCheck->PPE Yes Weighing Weighing Protocol: Inside Hood, Anti-static PPE->Weighing Dissolution Solubilization: Vent container, Secondary containment Weighing->Dissolution Waste Disposal: Solid Toxic or Liquid Organic Streams Weighing->Waste Spill/Excess Dissolution->Waste

Caption: Operational logic flow for handling (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone HCl, prioritizing ventilation and containment.

Emergency Response & Spill Management

Scenario: Powder Spill inside Fume Hood

  • Isolate: Close the hood sash immediately to prevent dust escape.

  • Protect: Ensure you are wearing double gloves and a respirator.

  • Contain: Cover the spill with a damp paper towel (water or methanol) to suppress dust.

  • Clean: Scoop up the damp material into a hazardous waste jar. Wipe the surface 3x with soap and water.

Scenario: Skin/Eye Contact [1][3][4][5][6]

  • Eyes: Irrigate immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin: Wash with non-abrasive soap and copious water. Do not use solvent (ethanol/DMSO) to wash skin, as this may enhance absorption of the fluorinated compound.

Waste Disposal & Deactivation

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid Waste (Toxic). Double-bag in clear polyethylene bags. Label "Fluorinated Organic Solid."
Liquid Waste Solutions in DMSO, Methanol, or Water.Halogenated Organic Solvent Waste. Do not mix with strong oxidizers.
Rinsate First 3 rinses of glassware.Collect as Liquid Hazardous Waste.

References

  • Santa Cruz Biotechnology. (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone (CAS 149452-43-7) Product Data. Retrieved from

  • Key Organics. Safety Data Sheet for (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride (Structural Analog). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Piperidine Hydrochloride (General Class Hazards). Retrieved from

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives hazard classification logic. Retrieved from

Sources

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